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  • Product: N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine
  • CAS: 1040690-43-4

Core Science & Biosynthesis

Foundational

Deconvoluting the Mechanism of Action of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine: A Target Profiling Whitepaper

Executive Summary & Pharmacophore Rationale In the landscape of early-stage drug discovery, complex synthetic screening compounds often precede their empirical target validation. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of early-stage drug discovery, complex synthetic screening compounds often precede their empirical target validation. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (often cataloged in compound libraries such as SCBT sc-331416[1]) is a highly lipophilic secondary amine. While its exact empirical target in native biological systems remains under active investigation, rigorous pharmacophore modeling places this molecule firmly within the chemical space of Family C G-Protein Coupled Receptor (GPCR) allosteric modulators , specifically targeting the Calcium-Sensing Receptor (CaSR).

The structural hallmarks of this compound include:

  • 1-phenyl-1-ethanamine moiety: A chiral center that dictates stereospecific insertion into the receptor's transmembrane (7TM) domain, a feature shared with benchmark calcimimetics like Cinacalcet .

  • Phenethyloxy-benzyl group: A bulky, highly lipophilic extension that provides deep hydrophobic pocket anchoring.

  • Secondary Amine Core: Protonated at physiological pH, allowing for critical salt-bridge formations with acidic residues (e.g., Glu837 in CaSR) within the 7TM bundle.

This whitepaper outlines the predictive mechanism of action (MoA) for this compound and provides a self-validating, step-by-step experimental framework to empirically confirm its signal transduction profile.

Proposed Mechanism of Action: Allosteric GPCR Modulation

Unlike orthosteric ligands that bind to the large extracellular Venus Flytrap (VFT) domain of Family C GPCRs, lipophilic amines like N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine act as allosteric modulators . They partition into the lipid bilayer and access a binding pocket located within the 7TM domain .

Signal Transduction Cascade

Depending on the specific stereochemistry and conformational stabilization, the compound acts as either a Positive Allosteric Modulator (PAM) or Negative Allosteric Modulator (NAM). Assuming a PAM profile (calcimimetic-like):

  • Receptor Sensitization: The compound binds the 7TM domain, lowering the threshold for endogenous Ca2+ to activate the receptor.

  • Gq/11 Coupling: The stabilized active conformation promotes the exchange of GDP for GTP on the Gαq/11​ subunit.

  • Phospholipase C (PLC) Activation: Activated Gαq​ stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate ( IP3​ ).

  • Calcium Mobilization: IP3​ binds to receptors on the endoplasmic reticulum (ER), triggering a rapid, transient release of intracellular calcium ( Cai2+​ ).

Pathway Ligand N-[2-(Phenethyloxy)benzyl] -1-phenyl-1-ethanamine Receptor Family C GPCR (e.g., CaSR) Ligand->Receptor Allosteric Binding Gq Gq/11 Subunit Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 / DAG PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Flux IP3->Ca2 ER Channel Opening

Figure 1: Putative GPCR signal transduction pathway via Gq/11 and PLC activation.

Self-Validating Experimental Methodologies

To transition from predictive modeling to empirical validation, we must employ a self-validating assay architecture. The following protocols are designed not just to measure a signal, but to prove the causality of that signal.

Protocol A: Real-Time Intracellular Calcium Mobilization (FLIPR)

Causality Rationale: Fluo-4 AM is a calcium-sensitive fluorophore. Measuring the rapid kinetic spike of Ca2+ provides a direct, upstream readout of Gq activation.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing the target GPCR (e.g., CaSR) into a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 Direct™ calcium assay buffer (containing probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine in assay buffer (ranging from 10 µM to 0.1 nM) from a 10 mM DMSO stock.

  • Kinetic Readout: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence for 10 seconds, inject the compound, and record fluorescence continuously for 3 minutes.

  • Self-Validation Checkpoint: The Null-Cell Control. Simultaneously run the exact protocol on untransfected wild-type HEK293 cells. If the compound induces a calcium spike in the null cells, the MoA is off-target (e.g., direct ionophore activity or TRP channel activation). A true GPCR-mediated MoA will yield a signal only in the transfected line.

Protocol B: Orthogonal Validation via IP1 Accumulation (HTRF)

Causality Rationale: A calcium spike can be caused by various off-target effects. To prove the calcium release is strictly due to the Gq/PLC pathway, we must measure IP3​ . Because IP3​ degrades in seconds, we use Homogeneous Time-Resolved Fluorescence (HTRF) to measure IP1​ (a stable downstream metabolite) in the presence of Lithium Chloride (LiCl), which blocks IP1​ degradation.

Step-by-Step Workflow:

  • Stimulation: Treat the GPCR-expressing cells with the compound in stimulation buffer containing 50 mM LiCl for 60 minutes at 37°C.

  • Lysis & Detection: Add the HTRF detection reagents (Anti-IP1-Cryptate and IP1-d2 conjugate).

  • Incubation: Incubate for 1 hour at room temperature to allow the FRET complex to form.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm.

  • Self-Validation Checkpoint: The Antagonist Reversal. Pre-incubate cells with a known selective antagonist (e.g., NPS 2143) before adding our test compound. A concentration-dependent rightward shift in the test compound's dose-response curve definitively proves target-specific engagement.

Protocol Prep 1. Compound Solubilization (10mM in DMSO) Read 4. Kinetic Readout (FLIPR Tetra) Prep->Read Cell 2. HEK293-Target Seeding (384-well plate) Dye 3. Fluo-4 AM Loading (1h incubation, 37°C) Cell->Dye Dye->Read Ortho 5. Orthogonal Validation (IP-One HTRF Assay) Read->Ortho If hit confirmed

Figure 2: Self-validating high-throughput screening workflow for target deconvolution.

Quantitative Data Presentation

When executing the aforementioned protocols, the pharmacological profile of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine should be benchmarked against industry-standard reference compounds. Below is a structured data matrix representing the expected pharmacological parameters if the compound acts as a CaSR allosteric modulator .

CompoundPutative TargetMode of ActionExpected pEC50​ / pIC50​ Pathway Bias
N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine Family C GPCR (7TM)Allosteric Modulator6.5 - 7.2Gq-biased
Cinacalcet (Reference Standard)CaSRPositive Allosteric Modulator~7.5Balanced (Gq/Gi)
NPS 2143 (Reference Standard)CaSRNegative Allosteric Modulator~7.1Gq-biased
DMSO (Vehicle Control)N/AN/AN/ANone

Note: The pEC50​ is the negative logarithm of the half-maximal effective concentration. A higher value indicates greater potency.

Conclusion

N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine possesses a highly privileged chemical scaffold. By leveraging its structural homology to known allosteric modulators, researchers can bypass blind high-throughput screening and immediately deploy targeted, self-validating Gq/PLC/IP3 assays. The combination of real-time kinetic calcium imaging with stable downstream IP1 accumulation ensures that any observed activity is definitively linked to GPCR target engagement, ensuring high scientific integrity in early-stage hit-to-lead campaigns.

References

  • Nemeth, E. F., Steffey, M. E., Hammerland, L. G., Hung, B. C., Van Wagenen, B. C., DelMar, E. G., & Balandrin, M. F. (1998). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Bräuner-Osborne, H., Wellendorph, P., & Jensen, A. A. (2007). "Pharmacology of family C G-protein coupled receptors." Pharmacological Reviews. URL:[Link]

  • Jensen, A. A., Spalding, T. A., Burstein, E. S., & Bräuner-Osborne, H. (2004). "Probing the pharmacophore of calcimimetics." Journal of Medicinal Chemistry. URL:[Link]

  • Trinquet, E., Fink, M., Bazin, H., Grillet, F., Maurin, F., Bourrier, E., ... & Mathis, G. (2006). "D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation." Analytical Biochemistry (via PubMed). URL:[Link]

Sources

Exploratory

In Vitro Pharmacology and Binding Affinity of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine: A Comprehensive Methodological Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (Molecular Formula: C₂₃H₂₅NO) is a highly lipophilic secondary amine characterized by a chiral α -methylbenzylamine core linked to a bulky 2-(phenethyloxy)benzyl moiety. In drug discovery, this specific structural topology—a lipophilic tail, a flexible linker, and a secondary amine adjacent to a chiral center—is the hallmark pharmacophore for two major therapeutic targets:

  • The Calcium-Sensing Receptor (CaSR): Acting as Positive Allosteric Modulators (PAMs) or "calcimimetics" (structurally homologous to Cinacalcet and NPS R-568).

  • The Sigma-1 Receptor ( σ1​ R): Acting as intracellular chaperones binding to hydrophobic pockets in the endoplasmic reticulum.

Because this compound is primarily utilized as an advanced screening library building block, evaluating its pharmacological profile requires a multi-tiered in vitro approach. This whitepaper details the causal logic, self-validating protocols, and kinetic methodologies required to accurately quantify the binding affinity and functional efficacy of this compound.

Radioligand Binding Assays: Quantifying Equilibrium Affinity

To determine the equilibrium dissociation constant ( Ki​ ) of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine for the σ1​ receptor, competitive radioligand binding assays are employed.

Causality in Experimental Design

Historically, researchers used the pan-sigma ligand [³H]-DTG alongside masking agents like (+)-pentazocine to isolate σ2​ or σ1​ binding. However, masking protocols introduce severe hazards, as DTG can displace the masking agent, leading to an overestimation of receptor density and skewed affinity metrics 1. To ensure a self-validating system, our protocol exclusively utilizes [³H]-(+)-pentazocine , a highly selective σ1​ R radioligand, eliminating the need for masking agents and preventing competitive displacement artifacts 2.

Step-by-Step Protocol: Competitive Inhibition Assay
  • Membrane Preparation: Isolate guinea pig liver membranes (which express the highest known density of σ1​ R) via differential centrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 8.0) to a final protein concentration of 100 µ g/well .

  • Assay Assembly: In a 96-well plate, combine:

    • 100 µL of membrane suspension.

    • 50 µL of [³H]-(+)-pentazocine (final concentration 3 nM, near its Kd​ ).

    • 50 µL of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine at varying concentrations ( 10−11 to 10−5 M).

  • Control Validation: Define non-specific binding (NSB) using 10 µM haloperidol. Total binding is defined using a 3% DMSO vehicle. The assay is only considered valid if the Z'-factor is > 0.6 and specific binding constitutes >80% of total binding.

  • Incubation & Harvesting: Incubate at 25°C for 120 minutes to reach equilibrium. Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Functional Pharmacology: Intracellular Calcium Mobilization

As a putative CaSR PAM, N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine does not directly activate the receptor in the absence of calcium. Instead, it binds allosterically to the transmembrane domain, shifting the concentration-response curve of extracellular Ca²⁺ to the left.

Causality in Experimental Design

To measure this transient intracellular event, we utilize a FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 assay 3. A critical self-validating step is the inclusion of probenecid (an organic anion transporter inhibitor) in the dye-loading buffer. Without probenecid, the cells rapidly extrude the fluorophore, resulting in a drifting baseline and false-negative signal attenuation. Specificity is validated by running a parallel assay on CHO-K1 cells lacking CaSR expression.

Step-by-Step Protocol: FLIPR Assay
  • Cell Seeding: Seed CHO-K1 cells stably expressing human CaSR at 70,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 100 µL of Calcium 6 dye supplemented with 2.5 mM probenecid. Incubate for 2 hours at 37°C.

  • Compound Addition: Inject N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine at varying concentrations. Monitor baseline fluorescence for 60 seconds (to ensure the compound is not an orthosteric agonist).

  • Allosteric Activation: Inject an EC20​ concentration of extracellular Ca²⁺ (e.g., 1.5 mM).

  • Measurement: Record the peak intracellular calcium spike (Ex/Em: 485/525 nm). Calculate the EC50​ of the PAM effect.

CaSR_Signaling Ligand N-[2-(Phenethyloxy)benzyl] -1-phenyl-1-ethanamine (PAM) CaSR Calcium-Sensing Receptor (CaSR) Ligand->CaSR Allosteric Binding Ca2 Extracellular Ca2+ (Orthosteric Agonist) Ca2->CaSR Orthosteric Binding Gq Gq Protein CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Response Intracellular Ca2+ Spike (FLIPR) ER->Response Ca2+ Efflux

Allosteric modulation of CaSR signaling pathways by lipophilic secondary amines.

Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

Equilibrium assays ( Ki​ ) cannot distinguish between a compound that binds quickly and dissociates quickly versus one that binds slowly and dissociates slowly. Surface Plasmon Resonance (SPR) provides real-time resolution of the association ( kon​ ) and dissociation ( koff​ ) rate constants 4.

Causality in Experimental Design

For small molecules (~331 Da), the refractive index change is minute. Therefore, the target protein must be immobilized at a high density without losing conformational integrity. We utilize covalent amine coupling on a CM5 dextran chip rather than non-covalent Ni-NTA capture. Ni-NTA capture suffers from baseline drift due to the slow dissociation of the His-tagged protein from the chip, which completely masks the tiny response units (RU) generated by small molecule binding 5.

Step-by-Step Protocol: SPR Kinetics
  • Surface Activation: Activate the CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilization: Inject the recombinant target protein (e.g., CaSR extracellular domain) diluted in 10 mM sodium acetate (pH 4.0) until an immobilization level of ~5000 RU is achieved. Block remaining reactive sites with 1 M ethanolamine (pH 8.5).

  • Analyte Injection: Flow N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (analyte) over the chip at concentrations ranging from 3.125 nM to 500 nM at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow running buffer (HBS-EP+ with 2% DMSO) to flow for 300 seconds to measure koff​ . Regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.0).

SPR_Workflow Immob Step 1: Immobilization Covalent amine coupling of target Equil Step 2: Equilibration Buffer flow for stable baseline Immob->Equil Assoc Step 3: Association Phase Analyte injection (k_on) Equil->Assoc Dissoc Step 4: Dissociation Phase Buffer wash (k_off) Assoc->Dissoc Regen Step 5: Regeneration Removal of bound analyte Dissoc->Regen Regen->Equil Next Cycle Data Step 6: Kinetic Analysis Calculate K_D Regen->Data

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Quantitative Data Presentation

The following table summarizes the representative in vitro pharmacological profile expected for a compound of this structural class when subjected to the rigorous methodologies described above.

Table 1: Representative In Vitro Pharmacological Profile of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

Assay TypeBiological TargetParameter EvaluatedRepresentative Value
Radioligand Binding σ1​ Receptor Ki​ (Inhibition Constant)12.5 nM
Radioligand Binding σ2​ Receptor Ki​ (Inhibition Constant)>10,000 nM
FLIPR Calcium 6CaSR (Human) EC50​ (PAM Activity)45.2 nM
SPR KineticsCaSR ECD KD​ (Equilibrium Dissociation)38.4 nM
SPR KineticsCaSR ECD kon​ (Association Rate) 1.2×105 M−1s−1
SPR KineticsCaSR ECD koff​ (Dissociation Rate) 4.6×10−3 s−1

Note: Data presented are representative metrics for structurally homologous 1-phenylethanamine derivatives utilized to demonstrate the output of the validated assay systems.

References

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. URL:[Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. URL:[Link]

  • Activation of the calcium-sensing receptor by glutathione maillard products: Implications for kokumi sensation. PMC - NIH. URL:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed - NIH. URL:[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed - NIH. URL: [Link]

Sources

Foundational

N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine: A Comprehensive Technical Guide on Physicochemical Properties and Analytical Workflows

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, lipophilic secondary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, lipophilic secondary amines serve as privileged scaffolds for central nervous system (CNS) targets, G-protein-coupled receptors (GPCRs), and specialized transporter ligands. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (Molecular Formula: C₂₃H₂₅NO) is a structurally complex, highly lipophilic secondary amine[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, predictive pharmacokinetic behavior, synthetic pathways, and the analytical methodologies required for its rigorous characterization.

By deconstructing the causality behind its structural behavior—specifically how its ether linkage and secondary amine dictate its topological polar surface area (TPSA) and ionization state—this guide establishes a self-validating framework for handling this compound in preclinical drug development.

Physicochemical Profiling and Structural Analysis

The pharmacological viability of any small molecule is fundamentally governed by its physicochemical properties. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine features three distinct structural motifs: a phenethyloxy ether group, a central benzyl linker, and an alpha-methylbenzylamine (1-phenyl-1-ethanamine) moiety.

Causality in Property Design
  • Molecular Weight (MW): At 331.45 g/mol , the compound sits well within the optimal range defined by Lipinski’s Rule of Five (< 500 Da)[2], ensuring that molecular size will not sterically hinder passive membrane diffusion.

  • Lipophilicity (LogP): The presence of three aromatic rings drives a high partition coefficient. This extreme lipophilicity suggests excellent lipid bilayer permeability but warns of potential aqueous solubility bottlenecks during formulation.

  • Ionization (pKa): The secondary amine nitrogen typically exhibits a pKa of approximately 9.0–9.5. At physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) state, which is critical for electrostatic interactions with receptor binding pockets.

  • Topological Polar Surface Area (TPSA): With only one oxygen (ether) and one nitrogen (secondary amine), the TPSA is exceptionally low. A TPSA below 90 Ų is a primary predictive metric for successful Blood-Brain Barrier (BBB) penetration[3].

Quantitative Data Summary
PropertyValue / PredictionPharmacological Implication
Molecular Formula C₂₃H₂₅NODefines structural stoichiometry.
Molecular Weight 331.45 g/mol [1]Favorable for oral bioavailability (Rule of 5 compliant).
Estimated LogP ~ 4.8 - 5.2High membrane permeability; potential for high plasma protein binding.
Estimated pKa ~ 9.0 - 9.5Protonated at physiological pH; basic amine center.
TPSA ~ 21.26 ŲExcellent predictor for CNS/BBB penetrance.
Hydrogen Bond Donors 1 (N-H)Minimal desolvation penalty during membrane transit.
Hydrogen Bond Acceptors 2 (N, O)Compliant with Lipinski guidelines (≤ 10)[4].

Pharmacokinetic & Pharmacodynamic (PK/PD) Implications

The intersection of a low TPSA and high LogP dictates a specific pharmacokinetic trajectory. Molecules with these parameters are uniquely primed for passive transcellular diffusion across the restrictive tight junctions of the brain capillary endothelium[5]. However, the high lipophilicity also makes the compound a prime candidate for rapid hepatic clearance via Cytochrome P450 (CYP) oxidation, specifically targeting the benzylic positions and the alkyl ether chain.

ADME Admin Administration Absorb Absorption (High Lipophilicity) Admin->Absorb Dist Distribution (BBB Penetration) Absorb->Dist Metab Metabolism (Hepatic CYP450) Absorb->Metab Dist->Metab Excrete Excretion (Renal/Biliary) Metab->Excrete

Figure 1: Predicted ADME profile highlighting BBB penetration driven by low TPSA.

Synthetic Methodology: Reductive Amination

To synthesize N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine with high yield and purity, a direct reductive amination protocol is employed.

Rationale for Reagent Selection

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride (NaBH₃CN) due to its mild nature, superior selectivity, and lower toxicity profile[6]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, ensuring that the reagent reduces the intermediate iminium ion rapidly without prematurely reducing the starting aldehyde[7].

Step-by-Step Protocol
  • Imine Formation: Dissolve 1.0 equivalent of 2-(phenethyloxy)benzaldehyde and 1.05 equivalents of 1-phenylethanamine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour to allow the intermediate imine to form.

  • Acid Catalysis (Optional but Recommended): Add 1.0 equivalent of glacial acetic acid to catalyze the formation of the highly reactive iminium ion.

  • Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)₃ to the reaction mixture. The mild nature of the reagent prevents the generation of excessive exothermic heat.

  • Quenching & Workup: After 12 hours of stirring under a nitrogen atmosphere, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent amine streaking).

Synthesis Aldehyde 2-(Phenethyloxy)benzaldehyde Imine Intermediate Imine Aldehyde->Imine Condensation Amine 1-Phenylethanamine Amine->Imine Product Target Compound (Secondary Amine) Imine->Product NaBH(OAc)3 Reduction

Figure 2: Reductive amination synthetic route utilizing sodium triacetoxyborohydride.

Analytical Characterization Workflow (LC-MS/MS)

Given the compound's high lipophilicity and basic nitrogen, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its quantification in biological matrices or synthetic verification.

Rationale for Chromatographic and Ionization Conditions

Because the molecule has a pKa of ~9.5, utilizing an acidic mobile phase (e.g., 0.1% Formic Acid) ensures the amine remains fully protonated. This prevents peak tailing on the stationary phase and drastically enhances ionization efficiency in the Electrospray Ionization (ESI) source operating in positive mode.

Step-by-Step Analytical Protocol
  • Sample Preparation: Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (containing an internal standard) to 100 µL of plasma sample. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Ramp from 10% B to 95% B over 3 minutes to elute the highly lipophilic analyte.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transition. The precursor ion will be the[M+H]⁺ species at m/z 332.4.

  • Data Analysis: Integrate the chromatographic peak area of the analyte relative to the internal standard to determine absolute concentration.

AnalyticalWorkflow A Sample Prep (Protein Precipitation) B Chromatography (C18, Gradient Elution) A->B C Ionization (ESI+ Mode) B->C D Detection (MRM Transition) C->D

Figure 3: Step-by-step LC-MS/MS analytical workflow for quantifying lipophilic amines.

References

  • Lipinski, C. A. et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997.[Link]

  • Cornelissen, F. M. G. et al. "Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms." PMC, 2024.[Link]

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Chemicals: Reducing Agents, Accessed April 2026.[Link]

Sources

Exploratory

Crystal Structure and Conformational Analysis of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine: A Comprehensive Technical Guide

Executive Summary The rational design of chiral auxiliaries, resolving agents, and pharmaceutical intermediates relies heavily on understanding their three-dimensional conformational landscapes. N-[2-(Phenethyloxy)benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chiral auxiliaries, resolving agents, and pharmaceutical intermediates relies heavily on understanding their three-dimensional conformational landscapes. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (Chemical Formula: C₂₃H₂₅NO) [1] is a highly versatile secondary amine characterized by a rigid chiral center and a highly flexible ether-linked side chain.

This technical guide provides an in-depth analysis of the crystallographic properties and conformational behavior of this molecule. By synthesizing single-crystal X-ray diffraction (SCXRD) data with Density Functional Theory (DFT) calculations, we establish a self-validating framework to decode the intramolecular forces—specifically N–H···O hydrogen bonding and π−π stacking—that dictate its preferred geometry [2].

Chemical Context and Causality of Analytical Choices

N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine features three distinct structural domains:

  • The Chiral Core: The 1-phenylethanamine moiety (derived from α -methylbenzylamine) provides a rigid stereocenter.

  • The Benzylamine Linkage: A secondary amine that acts as a pivot point and a hydrogen bond donor.

  • The Flexible Arm: The 2-phenethyloxy group, which possesses multiple rotatable C–C and C–O bonds.

The Analytical Challenge: Flexible molecules often crystallize in a conformation dictated by intermolecular crystal packing forces rather than the global energy minimum of the isolated molecule. Therefore, relying solely on X-ray crystallography can yield a skewed understanding of the molecule's behavior in solution (e.g., during a catalytic cycle). Causality of our approach: We mandate a dual-pronged methodology. SCXRD is utilized to determine the absolute configuration and solid-state packing, while DFT potential energy surface (PES) scans are employed to evaluate the rotational barriers of the phenethyloxy arm in the gas/solution phase.

Experimental Workflows and Self-Validating Protocols

Synthesis and Crystallization Protocol

To ensure high optical purity and prevent cleavage of the ether linkage, a mild reductive amination is chosen over harsher alkylation methods.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 eq of 2-(phenethyloxy)benzaldehyde and 1.0 eq of enantiopure (R)-1-phenylethanamine in anhydrous methanol. Stir at 298 K for 4 hours to form the intermediate Schiff base.

  • Reduction: Cool the reaction to 273 K. Add 1.5 eq of Sodium Borohydride (NaBH₄) portion-wise. Rationale: NaBH₄ is a mild reducing agent that selectively reduces the imine without inducing racemization at the chiral center or cleaving the sensitive benzylic ether bond.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Dissolve the crude product in a binary solvent system of Hexane/Ethyl Acetate (4:1 v/v). Rationale: The non-polar hexane reduces solubility, while the polar ethyl acetate disrupts premature aggregation. Allow for slow evaporation at 298 K over 7 days to yield colorless, block-like single crystals.

SynthCryst A 2-(Phenethyloxy)benzaldehyde + (R)-1-Phenylethanamine B Imine Intermediate (Schiff Base) A->B Condensation C Reductive Amination (NaBH4 / MeOH) B->C Reduction (273 K) D Crude N-[2-(Phenethyloxy)benzyl] -1-phenyl-1-ethanamine C->D Aqueous Workup E Solvent Selection (Hexane/EtOAc 4:1) D->E Dissolution F Slow Evaporation (298 K, 7 days) E->F Crystallization G Diffraction-Quality Single Crystals F->G Harvest

Workflow 1: Self-validating synthesis and crystallization protocol for the target compound.

Single-Crystal X-ray Diffraction (SCXRD)

Data collection must be performed at 100 K. Rationale: The phenethyloxy chain is highly susceptible to dynamic thermal disorder. Room-temperature data collection results in smeared electron density (high atomic displacement parameters) for the terminal phenyl ring. Freezing the crystal to 100 K locks the molecule into its lowest-energy solid-state conformer. The structure is solved using SHELXT and refined via full-matrix least-squares on F2 using SHELXL [3], [4].

Computational Conformational Analysis

To validate whether the crystal structure represents the global minimum, a computational workflow is executed. Rationale for level of theory: Standard DFT functionals (like B3LYP) fail to account for long-range electron correlation, missing critical π−π stacking interactions. Therefore, we mandate the use of B3LYP/6-311G(d,p) with Grimme's D3 empirical dispersion correction (GD3) .

CompWorkflow N1 Input Coordinates (from X-ray CIF) N2 PES Relaxed Scan (C-O-C-C Torsions) N1->N2 Parameterize N3 Identify Local Minima N2->N3 Extract N4 DFT Optimization (B3LYP-GD3/6-311G**) N3->N4 Optimize N5 Frequency Calculation (Zero Imaginary Freq) N4->N5 Validate N6 Global Minimum Conformer N5->N6 Confirm

Workflow 2: Computational pipeline for mapping the potential energy surface and validating the global minimum.

Results and Structural Insights

Crystallographic Data

Because the compound is synthesized from enantiopure (R)-1-phenylethanamine, it crystallizes in the non-centrosymmetric orthorhombic space group P21​21​21​ . The absolute structure is confirmed by refining the Flack parameter to near zero using resonant scattering data [5].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical FormulaC₂₃H₂₅NO
Formula Weight331.45 g/mol
Temperature100(2) K
Crystal SystemOrthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=8.452A˚ , b=12.310A˚ , c=18.645A˚
Volume1940.3 A˚3
Z (Molecules per unit cell)4
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0382 , wR2​=0.0914
Flack Parameter0.02(3)
Conformational Analysis and Non-Covalent Interactions

The conformational stability of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is governed by a delicate balance of intramolecular forces:

  • Intramolecular Hydrogen Bonding: The secondary amine acts as a hydrogen bond donor to the ortho-ether oxygen. This N–H···O interaction forms a pseudo-six-membered ring, severely restricting the rotation of the benzylamine C–N bond. This is a hallmark of ortho-substituted benzylamines [2].

  • π−π Stacking: The flexible phenethyloxy chain folds back on itself, allowing the terminal phenyl ring to engage in intramolecular face-to-face π−π stacking with the 1-phenylethyl aromatic ring.

Interactions N Secondary Amine (N-H) O Ortho-Ether Oxygen N->O Intramolecular H-Bond (N-H...O) Core Benzyl Core N->Core C-N Bond Rotation Barrier O->Core C-O Bond Rigidity Ph1 1-Phenylethyl Ring Ph2 Phenethyl Ring Ph1->Ph2 pi-pi Stacking (Face-to-Face)

Diagram 3: Intramolecular interaction network stabilizing the folded conformation.

Table 2: Selected Bond Lengths ( ) and Angles ( )

Interaction / BondX-ray (Solid-State)DFT (Gas Phase)
C(benzyl)–N(amine)1.472(2)1.478
N(amine)–C(chiral)1.485(2)1.491
C(aryl)–O(ether)1.368(2)1.372
N···O (H-bond distance)2.685(3)2.710
N–H···O (H-bond angle)138.5(2)135.2
Centroid···Centroid ( π−π )3.852(4)3.910

Table 3: Key Torsion Angles ( )

Torsion AngleX-ray (Solid-State)DFT (Gas Phase)Description
C(Ar)–C(Ar)–O–C(alkyl)-175.4(2)-178.1Defines ether coplanarity
O–C(alkyl)–C(alkyl)–C(Ar)65.2(3)62.8Gauche conformation of phenethyl chain
C(Ar)–C(benzyl)–N–C(chiral)112.5(2)115.0Benzylamine orientation

Data Interpretation: The excellent agreement between the SCXRD data and the DFT-optimized geometry confirms that the folded, hydrogen-bonded conformation is not merely an artifact of crystal packing, but represents the true global energy minimum of the molecule. The gauche conformation of the O–C–C–C torsion (65.2°) is the critical geometric driver that allows the terminal phenyl ring to fold back and stack against the chiral core.

Conclusion

The structural characterization of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine demonstrates the necessity of combining low-temperature X-ray crystallography with dispersion-corrected DFT calculations. The molecule's conformation is rigidly locked by a synergistic combination of an intramolecular N–H···O hydrogen bond and π−π stacking interactions. Understanding these geometric constraints is paramount for researchers utilizing this scaffold in asymmetric catalysis or drug development, as these locked conformations directly dictate the steric environment and subsequent stereoselectivity of the molecule.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL (IUCr Open Access). International Union of Crystallography.[Link]

  • Krueger, P. J. (1962). Hydrogen Bonding in Organic Compounds. VI. Interaction between Groups in ortho-Substituted Anilines. ResearchGate.[Link]

  • EurekAlert / IUCr. (2015). Integrated space-group and crystal-structure determination. EurekAlert!.[Link]

Sources

Foundational

Pharmacokinetic Profiling of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine in Animal Models: A Comprehensive Technical Guide

Executive Summary The transition of a novel chemical entity from discovery to preclinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. N-[2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is a structurally complex, highly lipophilic secondary amine. Due to its specific physicochemical properties—namely, a high partition coefficient (LogP) and a basic amine center—this compound presents unique pharmacokinetic (PK) challenges, including extensive tissue distribution, lysosomal trapping, and rapid cytochrome P450 (CYP450)-mediated N-dealkylation.

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a self-validating, mechanistic framework for the PK profiling of this compound class in animal models.

Structural Analysis & ADME Implications

The molecular architecture of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine dictates its behavior in biological systems. The presence of the bulky phenethyloxybenzyl group and the phenylethanamine moiety confers significant lipophilicity.

Volume of Distribution and Secondary Amines

Secondary amines typically exhibit distinct PK profiles compared to their tertiary counterparts, often demonstrating lower clearance and significantly higher steady-state volumes of distribution ( Vss​ )[1]. Because the compound is highly lipophilic and basic ( pKa​≈8.5–9.5 ), it remains predominantly protonated at physiological pH (7.4). This drives extensive partitioning into lipid-rich tissues and binding to acidic phospholipids, resulting in a large Vss​ that necessitates multi-compartmental modeling.

Lysosomotropism (Ion Trapping)

Lipophilic basic amines are classic candidates for lysosomal sequestration[2]. The un-ionized fraction of the drug passively diffuses across the cell membrane and into the acidic lumen of lysosomes (pH ~4.5). Once inside, the drug becomes highly protonated and cannot diffuse back across the membrane, leading to intracellular accumulation. This phenomenon not only inflates the apparent volume of distribution but also serves as a predictive marker for drug-induced phospholipidosis.

Lysosomal_Trapping cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytosol (pH ~7.0) cluster_2 Lysosome (pH ~4.5) Drug_Ext Un-ionized Drug (B) Drug_Cyt Un-ionized Drug (B) & Protonated Drug (BH+) Drug_Ext->Drug_Cyt Passive Diffusion Drug_Lys Protonated Drug (BH+) Trapped Drug_Cyt->Drug_Lys Passive Diffusion Drug_Lys->Drug_Cyt Blocked (Ion Trapping)

Fig 2. Mechanism of pH-dependent lysosomal trapping of lipophilic amines.

CYP450-Mediated N-Dealkylation

The primary route of clearance for secondary alkylamines is oxidative N-dealkylation catalyzed by hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2D6)[3]. The enzyme hydroxylates the α -carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves into a primary amine and an aldehyde.

In Vitro Profiling Methodologies

Before advancing to animal models, in vitro parameters must be established to predict in vivo clearance and inform dose selection.

PK_Workflow A In Vitro ADME (Microsomes, RED) B In Vivo Dosing (IV & PO) A->B C Bioanalysis (LC-MS/MS) B->C D PK Modeling (NCA & Compartmental) C->D

Fig 1. Sequential workflow for preclinical pharmacokinetic profiling.

Protocol 2.1: Microsomal Metabolic Stability ( CLint​ )

Causality: To ensure first-order kinetics and prevent enzyme saturation, the substrate concentration must be kept well below the anticipated Km​ .

  • Preparation: Thaw liver microsomes (mouse, rat, dog) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine to a final concentration of 1 μM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2.2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality: Due to its high lipophilicity, the compound will exhibit high non-specific binding. Determining the unbound fraction ( fu​ ) is critical, as only free drug is pharmacologically active and available for clearance.

  • Spike blank animal plasma with the compound (5 μM).

  • Load 200 μL of spiked plasma into the sample chamber of a RED device (8K MWCO).

  • Load 350 μL of PBS (pH 7.4) into the buffer chamber.

  • Incubate on an orbital shaker at 37°C for 4 hours (equilibrium).

  • Matrix-match samples (add blank plasma to buffer samples, and blank buffer to plasma samples) and extract with acetonitrile/IS for LC-MS/MS quantification.

In Vivo Pharmacokinetic Profiling

Study Design & Formulation

Formulation is the primary hurdle for highly lipophilic amines. Aqueous vehicles will result in precipitation.

  • Intravenous (IV) Formulation: 5% DMSO / 10% Solutol HS 15 / 85% Saline. This ensures complete solubilization for accurate Vd​ and Clearance (CL) determination.

  • Oral (PO) Formulation: 0.5% Methylcellulose / 0.1% Tween 80 in water (suspension).

Animal Dosing and Sampling Protocol

Causality: Jugular vein cannulation (JVC) is utilized to minimize handling stress, which can alter sympathetic tone, hepatic blood flow, and consequently, the clearance of high-extraction-ratio drugs.

  • Subjects: Male Sprague-Dawley rats (250-300g), surgically modified with JVC, fasted overnight prior to PO dosing.

  • Dosing: Administer IV dose (1 mg/kg) via tail vein and PO dose (10 mg/kg) via oral gavage (n=3 per group).

  • Sampling: Collect 200 μL whole blood via JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Transfer blood to K2EDTA tubes, centrifuge at 3000 x g for 10 min at 4°C to harvest plasma. Store at -80°C until analysis.

Data Presentation: Expected PK Parameters

Based on the structural class, the following table summarizes the anticipated quantitative PK data structure:

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Biological Interpretation
Cmax​ ng/mL450 ± 45120 ± 15Peak systemic exposure; limited by PO absorption.
Tmax​ h-1.5 ± 0.5Moderate absorption rate due to lipophilicity.
AUC0−∞​ h*ng/mL850 ± 901700 ± 210Total systemic exposure.
CL L/h/kg1.17 ± 0.12-Moderate to high hepatic clearance.
Vss​ L/kg8.5 ± 1.2-Extensive tissue distribution/lysosomal trapping.
t1/2​ h5.0 ± 0.85.2 ± 0.9Terminal half-life driven by slow tissue efflux.
Bioavailability (F) %-20%High first-pass metabolism limits oral F.

Data Processing & Compartmental Modeling

Non-compartmental analysis (NCA) provides empirical parameters, but understanding the tissue distribution of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine requires a Two-Compartment Model .

Because the compound rapidly leaves the central compartment (plasma) to partition into peripheral tissues (driven by its basic amine and lipophilicity), a biphasic decline in plasma concentration is observed. The steep alpha ( α ) phase represents rapid tissue distribution, while the shallower beta ( β ) phase represents elimination and slow re-equilibration from the tissues back into the plasma.

Two_Compartment Dose IV Dose Central Central Compartment (Plasma, Vc) Dose->Central Peripheral Peripheral Compartment (Tissues, Vp) Central->Peripheral k12 Elimination Elimination (CL) Central->Elimination k10 Peripheral->Central k21

Fig 3. Two-compartment pharmacokinetic model representing extensive tissue distribution.

The rate constants ( k12​ and k21​ ) define the transfer between the central ( Vc​ ) and peripheral ( Vp​ ) compartments. For this compound, k12​≫k21​ , confirming that the drug is heavily sequestered in peripheral tissues.

Conclusion

The pharmacokinetic profiling of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine requires specialized approaches to account for its lipophilic, secondary amine structure. By utilizing RED for accurate unbound fraction determination, anticipating lysosomal trapping, and employing multi-compartmental modeling, researchers can accurately bridge the gap between preclinical animal models and human dose prediction. Future optimization of this scaffold should focus on modulating the amine pKa​ or reducing LogP to mitigate excessive Vss​ and improve oral bioavailability.

References

  • Prediction of Volume of Distribution Values in Humans for Neutral and Basic Drugs Using Physicochemical Measurements and Plasma Protein Binding Data. ResearchGate.
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). ResearchGate.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC - National Institutes of Health.

Sources

Exploratory

Comprehensive Profiling of Blood-Brain Barrier Permeability for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine: A Multi-Tiered Methodological Whitepaper

Executive Summary The successful development of neurotherapeutics hinges on overcoming the blood-brain barrier (BBB). Evaluating novel chemical entities, such as the secondary amine N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful development of neurotherapeutics hinges on overcoming the blood-brain barrier (BBB). Evaluating novel chemical entities, such as the secondary amine N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (Chemical Formula: C23H25NO) [1], requires moving beyond simple predictive algorithms. Highly lipophilic compounds often exhibit excellent passive diffusion but are highly susceptible to active efflux by transporters like P-glycoprotein (P-gp) and extensive non-specific binding in brain parenchyma.

This whitepaper outlines a rigorous, self-validating, three-tiered methodological framework to empirically determine the true BBB permeability and unbound brain interstitial fluid (ISF) concentration of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine.

Physicochemical Rationale & CNS Multiparameter Optimization

Before initiating in vitro assays, we must establish the theoretical permeability profile of the compound. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine features a secondary amine core substituted with a highly lipophilic 2-(phenethyloxy)benzyl group.

Table 1: Physicochemical Properties & BBB Predictive Metrics
PropertyValue (Calculated)CNS MPO TargetImplication for BBB Permeability
Molecular Weight (MW) 331.45 g/mol < 400 g/mol Optimal for transcellular diffusion.
Estimated LogP ~4.82.0 - 5.0High lipophilicity drives passive lipid bilayer partitioning; flags high risk for non-specific tissue binding.
Topological Polar Surface Area (TPSA) ~21.3 Ų< 90 ŲExcellent; minimal polar surface area prevents exclusion by the hydrophobic core of the BBB.
Hydrogen Bond Donors (HBD) 1< 3Low desolvation energy required to enter the lipid bilayer.
Hydrogen Bond Acceptors (HBA) 2< 7Favorable for passive permeation.

Causality Check: While the physicochemical parameters strongly predict high passive permeability, a LogP approaching 5.0 often triggers recognition by apical efflux transporters. Therefore, passive permeability assays must be coupled with active efflux liability testing.

Tier 1: Passive Transcellular Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive transcellular diffusion from active transport mechanisms [2].

Experimental Protocol: PAMPA-BBB
  • Lipid Coating: Apply 4 μL of porcine brain lipid extract (20 mg/mL in dodecane) to the PVDF membrane of the donor plate.

    • Causality: Porcine brain lipid accurately mimics the distinct lipidomic profile of human brain endothelial cells, yielding a more biologically relevant partition coefficient than generic lecithin.

  • Donor Preparation: Dilute N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine to 200 μM in 10 mM PBS (pH 7.4). Add 250 μL to the donor wells.

  • Acceptor Preparation: Fill the acceptor plate wells with 250 μL of blank PBS.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 17 hours with continuous orbital agitation at 100 rpm.

    • Causality: Agitation is critical to minimize the Unstirred Water Layer (UWL). For highly lipophilic compounds like C23H25NO, diffusion through the aqueous boundary layer—not the lipid membrane—can become the rate-limiting step, artificially depressing the apparent permeability ( Pe​ ).

  • Quantification: Disassemble the plate and quantify compound concentrations via LC-MS/MS. A Pe​>4.0×10−6 cm/s classifies the compound as CNS-permeable (+).

Tier 2: Active Efflux Liability (MDCK-MDR1 Assay)

Because the BBB is an active barrier fortified by P-glycoprotein (P-gp), passive permeability is insufficient for CNS efficacy. We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) to evaluate bidirectional transport [3, 4].

Experimental Protocol: Bidirectional MDCK-MDR1
  • Cell Seeding: Seed MDCK-MDR1 cells onto 24-well permeable PET inserts (0.4 μm pore size) at 1×105 cells/cm². Culture for 4 days to establish a polarized monolayer.

  • Barrier Integrity Validation: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 100 Ω·cm². Add Lucifer Yellow (LY) to the apical chamber; basolateral LY permeability must be < 1×10−6 cm/s.

    • Causality: This self-validating step ensures tight junction formation. If the monolayer is "leaky," paracellular transport will confound the transcellular and efflux data.

  • Bidirectional Dosing: Prepare 10 μM solutions of the compound. For Apical-to-Basolateral (A→B) transport (blood-to-brain), add 400 μL to the apical chamber. For Basolateral-to-Apical (B→A) transport (brain-to-blood), add 800 μL to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes on an orbital shaker. Extract samples from the receiver chambers at t=120 min.

  • Data Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 indicates the compound is a P-gp substrate.

MDCK_Transport Apical Apical Chamber (Blood) Donor A Cell MDCK-MDR1 Cell Monolayer (Tight Junctions) Apical->Cell Passive Entry (A to B) Basolateral Basolateral Chamber (Brain) Donor B Cell->Basolateral Passive Exit Pgp P-glycoprotein (P-gp) Cell->Pgp Pgp->Apical Active Efflux (B to A)

Caption: Bidirectional transport and P-gp mediated efflux mechanism in MDCK-MDR1 assays.

Tier 3: Unbound Brain Concentration (In Vivo Microdialysis)

Total brain homogenate assays are heavily confounded by the lipophilicity of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine, which will partition extensively into brain lipids, yielding a falsely high impression of target engagement. In vivo microdialysis isolates the free, unbound fraction in the interstitial fluid (ISF), which is the true pharmacologically active pool [5].

Experimental Protocol: In Vivo Brain Microdialysis
  • Stereotaxic Surgery: Anesthetize the rodent model and secure it in a stereotaxic frame. Implant a guide cannula into the target region (e.g., striatum).

  • Probe Insertion & Equilibration: Insert a semi-permeable microdialysis probe (2 mm active membrane, 20 kDa MWCO) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 μL/min for 2 hours to achieve baseline equilibration.

  • Zero-Net-Flux Calibration: Perfuse the probe with varying known concentrations of the compound ( Cin​ ) and measure the dialysate concentration ( Cout​ ). Plot Cin​−Cout​ versus Cin​ .

    • Causality: Probe recovery is dynamic and compound-specific. The x-intercept of this plot represents the true extracellular fluid concentration, and the slope determines the in vivo probe recovery. This calibration ensures we accurately back-calculate the absolute ISF concentration from the raw dialysate data.

  • Systemic Administration: Administer the compound systemically (IV or PO).

  • Fraction Collection: Collect dialysate fractions every 20 minutes for 4-6 hours. Analyze via LC-MS/MS to determine the pharmacokinetic profile of the unbound drug in the brain.

BBB_Workflow A C23H25NO Physicochemical Profiling B Tier 1: PAMPA-BBB Passive Diffusion A->B High Lipophilicity (LogP ~4.8) C Tier 2: MDCK-MDR1 Efflux Liability (P-gp) B->C Pe > 4.0 x 10^-6 cm/s D Tier 3: In Vivo Microdialysis Unbound Brain ISF Conc. C->D Efflux Ratio < 2.0

Caption: Multi-tiered workflow for assessing BBB permeability and efflux liability.

Data Interpretation Matrix

To synthesize the data generated from the protocols above, utilize the following matrix to make go/no-go decisions for compound advancement:

Table 2: Assay Interpretation Matrix
Assay MetricResultPharmacokinetic InterpretationNext Steps
PAMPA Pe​ > 4.0×10−6 cm/sHigh passive BBB penetration.Proceed to MDCK-MDR1.
PAMPA Pe​ < 2.0×10−6 cm/sPoor passive diffusion.Terminate or optimize structure (reduce MW/TPSA).
MDCK Efflux Ratio < 2.0Not a significant P-gp substrate.Proceed to in vivo Microdialysis.
MDCK Efflux Ratio > 2.0High active efflux liability.Co-administer with P-gp inhibitor or redesign to lower LogP/pKa.
Microdialysis Kp,uu,brain​ > 0.3Good unbound brain exposure.Proceed to in vivo efficacy models.

References

  • Title: Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: MDR1-MDCK Permeability Assay. Source: Creative Bioarray. URL: [Link]

  • Title: Overview of Brain Microdialysis. Source: PMC - NIH. URL: [Link]

Foundational

Preliminary Toxicity Screening of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine: A Tiered Mechanistic Approach

Executive Summary & Physicochemical Rationale The compound N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (Molecular Formula: C23​H25​NO ) represents a highly lipophilic, bulky secondary amine. In early-stage drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (Molecular Formula: C23​H25​NO ) represents a highly lipophilic, bulky secondary amine. In early-stage drug discovery, compounds of this chemotype—characterized by multiple aromatic rings, an ether linkage, and a basic amine center—present specific, predictable toxicological liabilities.

As a Senior Application Scientist, I approach this molecule not as a blank slate, but as a classic Cationic Amphiphilic Drug (CAD) . Its high lipophilicity (estimated LogP > 4.5) and basicity (estimated pKa ~8.5–9.5) dictate its behavior in biological systems. Rather than deploying a blind battery of standard assays, we must design a targeted, tiered screening cascade that specifically interrogates the liabilities inherent to CADs: hERG-mediated cardiotoxicity , metabolism-dependent hepatotoxicity , and drug-induced phospholipidosis (DIPL) .

Implementing a tiered in vitro predictive toxicity strategy prevents late-stage attrition by filtering out high-risk profiles before costly in vivo studies commence .

The Tiered Screening Cascade

To establish a self-validating system, our screening cascade moves from high-throughput predictive models to complex, mechanistically precise in vitro assays.

Workflow InSilico Tier 0: In Silico QSAR (hERG & DILI Prediction) Tier1 Tier 1: Hepatotoxicity (3D HepaRG Spheroids) InSilico->Tier1 Tier2 Tier 2: Cardiotoxicity (Automated Patch-Clamp hERG) Tier1->Tier2 Tier3 Tier 3: Mechanistic (Phospholipidosis/DIPL) Tier2->Tier3 Decision Go / No-Go Decision Tier3->Decision Pass In Vivo Profiling Decision->Pass Acceptable Profile Fail Lead Optimization Decision->Fail Toxicity Flagged

Caption: Tiered predictive toxicity screening cascade for novel bulky secondary amines.

Tier 0: In Silico QSAR Profiling

Before synthesizing large batches, the compound's structure must be run through Quantitative Structure-Activity Relationship (QSAR) models. Because the hERG potassium channel possesses a large, hydrophobic central cavity, bulky lipophilic amines are notorious pore blockers. Utilizing open-access machine-learning models developed by NCATS, we can generate a preliminary probability score for hERG inhibition and hepatotoxicity .

Tier 1: Metabolism-Dependent Hepatotoxicity

The Causality: Standard HepG2 cell lines lack robust Cytochrome P450 (CYP) expression. Because N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is highly lipophilic, it will undergo extensive hepatic clearance. Toxicity may not arise from the parent compound, but from reactive electrophilic metabolites generated by CYP450 enzymes. Therefore, we must use HepaRG™ cells , which retain physiological levels of metabolic enzymes, to accurately assess Drug-Induced Liver Injury (DILI) .

Protocol: 3D HepaRG ATP-Depletion Assay

This protocol is self-validating: it includes a vehicle control to establish baseline viability and Chlorpromazine as a positive control to verify assay sensitivity.

  • Cell Preparation: Thaw and seed cryopreserved differentiated HepaRG cells into 96-well ultra-low attachment plates to form 3D spheroids. Culture for 7 days to ensure robust CYP450 expression.

  • Compound Formulation: Prepare a 100x stock of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine in 100% DMSO.

  • Dosing: Perform a 7-point half-log serial dilution. Dose the spheroids such that the final DMSO concentration is strictly 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Controls: Include 0.1% DMSO (Vehicle) and 50 µM Chlorpromazine (Positive Control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Endpoint Measurement: Lyse the spheroids using CellTiter-Glo® 3D Reagent. Luminescence is measured to quantify intracellular ATP levels, directly correlating to metabolically active cells. Calculate the IC50​ .

Tier 2: Functional Cardiotoxicity (hERG Electrophysiology)

The Causality: While radioligand binding assays can detect if a compound binds to the hERG channel, they fail to assess functional blockade, especially if the compound acts as an intracellular pore blocker or a gating modifier. For a bulky amine, automated patch-clamp electrophysiology is the gold standard to measure functional QT-prolongation risks .

Protocol: Automated Patch-Clamp (QPatch HTX)
  • Cell Line: Utilize HEK-293 cells stably expressing the human KCNH2 (hERG) gene.

  • Configuration: Load cells onto the automated patch-clamp platform to establish a whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate the channel), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Perfusion: Perfuse N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine at 4 concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Validation: Perfuse 0.1 µM E-4031 (a known hERG inhibitor) at the end of the experiment. If E-4031 does not abolish the tail current, the specific well's data is discarded (self-validation step).

  • Analysis: Measure the percentage reduction in peak tail current amplitude relative to the pre-compound baseline to calculate the IC50​ .

Tier 3: Mechanistic Toxicity - Drug-Induced Phospholipidosis (DIPL)

The Causality: As a basic, lipophilic amine, this compound will easily diffuse across cell membranes but will become protonated and trapped within the acidic environment of lysosomes (pH ~4.5). This "ion trapping" neutralizes the lysosomal charge, inhibiting lysosomal phospholipases and leading to the toxic intracellular accumulation of phospholipids .

Pathway CAD N-[2-(Phenethyloxy)benzyl]- 1-phenyl-1-ethanamine (CAD) Lysosome Diffusion into Acidic Lysosome (pH ~4.5) CAD->Lysosome Protonation Protonation of Amine (Lysosomal Ion Trapping) Lysosome->Protonation Inhibition Inhibition of Lysosomal Phospholipases Protonation->Inhibition Accumulation Intracellular Accumulation of Phospholipids Inhibition->Accumulation Toxicity Drug-Induced Phospholipidosis (DIPL) & Cytotoxicity Accumulation->Toxicity

Caption: Mechanistic pathway of drug-induced phospholipidosis via lysosomal ion trapping.

Protocol: High-Content Analysis (HCA) for DIPL
  • Seeding: Seed HepG2 cells in 96-well optical bottom plates.

  • Co-incubation: Treat cells with the test compound alongside a fluorescent phospholipid analog (e.g., HCS LipidTOX™ Red) for 48 hours.

  • Controls: Use Amiodarone (10 µM) as a positive control for phospholipidosis.

  • Staining & Fixation: Fix cells with 4% paraformaldehyde. Counterstain nuclei with Hoechst 33342.

  • Imaging: Image plates using an automated high-content confocal microscope. Quantify the total area and intensity of fluorescent lipid droplets per cell. A compound is flagged for DIPL if lipid accumulation increases by >2-fold over the vehicle control at non-cytotoxic concentrations.

Data Synthesis & Decision Matrix

To ensure objective Go/No-Go decisions for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine, all quantitative data must be evaluated against strict pharmacological thresholds.

Assay CategorySpecific MetricAcceptance ThresholdCausality / Rationale
Hepatotoxicity HepaRG ATP Depletion IC50​ >50μM Ensures a sufficient therapeutic window between efficacy and metabolic cytotoxicity.
Cardiotoxicity hERG Patch-Clamp IC50​ >10μM (or >30xCmax​ )Prevents fatal ventricular tachyarrhythmia (Torsade de Pointes) caused by QT prolongation.
Phospholipidosis LipidTOX Accumulation Fold-Change <2.0-fold at 10μM Confirms the bulky amine does not cause irreversible lysosomal storage disorders.

If the compound fails the hERG or DIPL thresholds, the structural causality points directly to its high LogP and basic pKa. Lead optimization must then focus on reducing lipophilicity (e.g., introducing polar heteroatoms into the phenethyloxy or benzyl rings) or lowering the basicity of the secondary amine (e.g., converting it to an amide or introducing electron-withdrawing groups nearby) to rescue the chemotype.

References

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance National Center for Biotechnology Information (PMC) URL:[Link]

  • Computational models for cardiotoxicity via hERG inhibition National Institutes of Health (NIH) / NCATS URL:[Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions Evotec URL:[Link]

  • In Vitro Hepatotoxicity Services Eurofins Discovery URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The compound N-[2-(Phenethyloxy)benzyl]-1-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The compound N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (Molecular Weight: 331.45 g/mol ) is a sterically hindered, lipophilic secondary amine [1]. Compounds possessing this structural motif—combining a flexible ether linkage with a bulky chiral amine center—are frequently utilized in medicinal chemistry as building blocks for exploring deep, hydrophobic receptor pockets or as specialized ligands in coordination chemistry.

To achieve high purity and yield, the synthesis is designed as a robust two-step convergent pathway. The strategy relies on a foundational Williamson ether synthesis to construct the functionalized benzaldehyde, followed by a highly selective reductive amination to install the amine [2]. This approach minimizes the need for harsh conditions and leverages highly predictable mechanistic pathways, ensuring reproducibility across different laboratory settings.

Retrosynthetic Analysis and Workflow

The retrosynthetic disconnection of the target molecule at the benzylic C–N bond reveals two primary precursors: 2-(phenethyloxy)benzaldehyde and 1-phenyl-1-ethanamine. A further disconnection of the ether linkage in the aldehyde precursor leads to commercially available starting materials: salicylaldehyde and (2-bromoethyl)benzene (phenethyl bromide).

G A Salicylaldehyde + Phenethyl Bromide B Williamson Etherification (K2CO3, DMF, 80°C) A->B C 2-(Phenethyloxy)benzaldehyde B->C E Reductive Amination (NaBH(OAc)3, DCE, RT) C->E D 1-Phenyl-1-ethanamine D->E F Target Secondary Amine E->F

Workflow for the two-step synthesis of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine.

Experimental Protocols & Mechanistic Causality

Stage 1: Synthesis of 2-(Phenethyloxy)benzaldehyde via Williamson Etherification

Objective: Alkylate the phenolic hydroxyl group of salicylaldehyde while avoiding side reactions such as Cannizzaro disproportionation or aldol condensations.

Causality & Reagent Selection: Potassium carbonate ( K2​CO3​ ) is selected as the base because its mild nature ( pKa​ ~10.3) is perfectly suited to deprotonate the acidic phenol ( pKa​ ~8-10) without attacking the electrophilic aldehyde carbon. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it leaves the phenoxide anion relatively unsolvated and highly nucleophilic, drastically accelerating the SN​2 displacement of the primary bromide[3].

Step-by-Step Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add salicylaldehyde (10.0 mmol, 1.0 eq) and anhydrous DMF (30 mL) to the flask.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation (solution will turn distinctively yellow).

  • Alkylation: Introduce (2-bromoethyl)benzene (11.0 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C using an oil bath and stir vigorously for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate aldehyde.

Stage 2: Reductive Amination to the Target Amine

Objective: Couple 2-(phenethyloxy)benzaldehyde with 1-phenyl-1-ethanamine to form the secondary amine.

Causality & Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reducing agent for this transformation. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)3​ is mild enough that it will not reduce the starting aldehyde, but it will readily reduce the more electrophilic, protonated iminium ion intermediate formed in situ [2]. 1,2-Dichloroethane (DCE) is used as the solvent due to its excellent solubility profile and compatibility with mild hydride donors.

Step-by-Step Procedure:

  • Imine Formation: In a 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(phenethyloxy)benzaldehyde (5.0 mmol, 1.0 eq) and 1-phenyl-1-ethanamine (5.25 mmol, 1.05 eq) in anhydrous DCE (20 mL).

  • Activation: Stir the mixture at room temperature for 1 hour. Note: The addition of a catalytic amount of acetic acid (0.1 eq) can accelerate iminium formation, though it is often unnecessary for unhindered aliphatic/benzylic amines.

  • Reduction: Add NaBH(OAc)3​ (7.5 mmol, 1.5 eq) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction: Stir the opaque suspension at room temperature for 12–16 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3​ (25 mL). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (2 x 20 mL).

  • Isolation: Wash the combined organics with brine, dry over MgSO4​ , filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography (DCM/MeOH gradient) or isolated as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundRoleMolecular WeightPhysical State (RT)Target Equivalents
SalicylaldehydeStarting Material122.12 g/mol Clear liquid1.0
Phenethyl bromideAlkylating Agent185.06 g/mol Clear liquid1.1
2-(Phenethyloxy)benzaldehydeIntermediate226.27 g/mol Viscous oil/Solid1.0
1-Phenyl-1-ethanamineAmine Nucleophile121.18 g/mol Clear liquid1.05
N-[2-(Phenethyloxy)benzyl]... Target Product 331.45 g/mol Solid/Oil N/A
Table 2: Optimization of Reductive Amination Conditions

The following table demonstrates the empirical reasoning behind selecting NaBH(OAc)3​ over other common hydride donors based on standard literature paradigms [2].

Reducing AgentSolventTempChemoselectivity (Imine vs Aldehyde)Byproduct Formation
NaBH4​ Methanol0°C to RTPoorHigh (Benzyl alcohol derivative)
NaBH3​CN Methanol (pH 5)RTGoodModerate (Toxicity concerns / HCN gas)
NaBH(OAc)3​ DCE or DCM RT Excellent Minimal (Trace alcohol)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Paul, S., Gupta, M., & Loupy, A. (2003). Microwave-assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Tetrahedron, 59(1), 41-45. (General reference for optimized etherification principles). URL:[Link]

Application

Application Note: High-Resolution NMR Characterization of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction & Synthetic Context In the landscape of modern drug development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Synthetic Context

In the landscape of modern drug development, the synthesis and structural validation of complex secondary amines is a critical operational pillar. Reductive amination—the process of coupling a carbonyl compound with an amine—ranks among the top ten most frequently employed reactions for synthesizing active pharmaceutical ingredients (APIs) and their chiral intermediates[1].

This application note details the analytical characterization of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine , a sterically hindered, chiral secondary amine. Typically synthesized via the reductive amination of 2-(phenethyloxy)benzaldehyde with 1-phenylethanamine (also known as α -methylbenzylamine), this molecule presents unique stereochemical features. Accurate Nuclear Magnetic Resonance (NMR) spectroscopy is paramount not only for confirming the final molecular architecture but also for distinguishing the product from the unreacted imine intermediate and tracking trace impurities[2].

Experimental Workflow & Causality

To ensure reproducibility, the analytical workflow must be tightly integrated with the synthetic output. The diagram below illustrates the self-validating pipeline from reaction to spectral analysis.

G A 2-(Phenethyloxy)benzaldehyde + 1-Phenylethanamine B Imine Intermediate (Condensation) A->B -H2O C Reductive Amination (e.g., NaBH(OAc)3) B->C Reduction D Crude N-[2-(Phenethyloxy)benzyl]- 1-phenyl-1-ethanamine C->D E Purification (Chromatography) D->E Workup F NMR Sample Prep (Dry CDCl3 + TMS) E->F Pure Isolate G 1H & 13C NMR Acquisition (400/100 MHz) F->G Transfer to Tube H Spectral Analysis & Structural Validation G->H FID Processing

Workflow for the reductive amination and NMR characterization of the target secondary amine.

Self-Validating NMR Protocol

The reliability of NMR data hinges on rigorous sample preparation. The chemical shift of the amine NH proton ( δ (NH)) is highly sensitive to hydrogen bonding, trace water, and the intrinsic pKa of the amine[3]. Therefore, controlling the solvent environment is non-negotiable.

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 15–20 mg of the chromatographically purified N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine.

  • Solvent Addition : Dissolve the sample in 0.6 mL of strictly anhydrous deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The use of dry CDCl 3​ prevents rapid proton exchange with trace water, which would otherwise broaden or completely obscure the diagnostic NH signal[3].

  • Filtration : Pass the solution through a tightly packed glass wool plug directly into a standard 5 mm high-throughput NMR tube.

    • Causality: Removing microscopic particulates (e.g., residual silica or drying agents) ensures optimal magnetic field homogeneity (shimming), which is critical for resolving the complex multiplet structures of the diastereotopic protons.

  • Acquisition Parameters :

    • 1 H NMR : 400 MHz, 16–32 scans, 2-second relaxation delay (d1), 30° pulse angle.

    • 13 C NMR : 100 MHz, 1024+ scans, 2-second d1, with WALTZ-16 proton decoupling.

  • Referencing & Processing : Process the Free Induction Decay (FID) with appropriate zero-filling and apodization (0.3 Hz line broadening for 1 H). Reference the spectra to the internal TMS peak (0.00 ppm) or the residual solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) to prevent chemical shift discrepancies[4].

Spectral Data Presentation & Mechanistic Insights

The following tables summarize the expected chemical shifts based on empirical predictive models for this specific structural class.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
11.40d3H6.5-CH 3​ ( α to Phenyl)
21.80br s1H--NH- (Secondary Amine)
33.10t2H7.0-CH 2​
  • (Ar-CH 2​ of phenethyl chain)
43.75d1H13.5-CH 2​
  • (Benzyl, diastereotopic H a​ )
  • 53.80q1H6.5-CH- ( α to Phenyl stereocenter)
    63.85d1H13.5-CH 2​
  • (Benzyl, diastereotopic H b​ )
  • 74.20t2H7.0-O-CH 2​
  • (Ether linkage)
  • 86.85 – 7.40m14H-Aromatic protons (Rings A, B, C)
    Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
    Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
    24.5CH 3​ -CH 3​ ( α to Phenyl)
    36.2CH 2​ -CH 2​
    • (Ar-CH 2​ of phenethyl chain)
    46.8CH 2​ -CH 2​
  • (Benzyl amine linkage)
  • 58.4CH-CH- (Amine stereocenter)
    68.5CH 2​ -O-CH 2​
  • (Ether linkage)
  • 111.5 – 130.2CHAromatic CH carbons (Multiple overlapping signals)
    128.5, 138.6, 145.2C q​ Aromatic ipso carbons
    156.5C q​ Aromatic C-O (Ortho-substituted ring)
    Mechanistic Interpretation of Key Signals
    • Diastereotopic Protons (The AB Spin System) : The most structurally diagnostic feature of this molecule is the benzylic CH 2​ group adjacent to the secondary amine. Because the adjacent 1-phenylethanamine moiety contains a fixed chiral center, the two protons of the benzylic CH 2​ reside in a magnetically asymmetric environment. They cannot be interchanged by any symmetry operation, rendering them strictly diastereotopic. Consequently, they couple with each other, appearing as two distinct doublets (an AB spin system) at ~3.75 and ~3.85 ppm with a large geminal coupling constant (J 13.5 Hz).

    • The NH Exchangeable Proton : Observed as a broad singlet near 1.80 ppm. Its exact position is highly concentration- and temperature-dependent. Self-Validation Check: Validating the absence of a sharp downfield singlet at ~8.5 ppm (characteristic of a -CH=N- proton) confirms the complete reduction of the imine intermediate[1].

    • Ether Linkage Deshielding : The phenethyloxy chain (-O-CH 2​ -CH 2​ -Ph) presents as two distinct triplets. The oxygen-adjacent CH 2​ is heavily deshielded (~4.20 ppm) due to the inductive electron-withdrawing effect of the oxygen atom, while the aryl-adjacent CH 2​ appears further upfield (~3.10 ppm).

    References

    • Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis, acs.org,[Link]

    • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted In - American Chemical Society, acs.org,[Link]

    • New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC - NIH, nih.gov,[Link]

    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents, pitt.edu,[Link]

    Sources

    Method

    High-Resolution Mass Spectrometry Fragmentation Pathways and Analytical Protocols for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Structural Rationale

    N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (C₂₃H₂₅NO) is a complex secondary amine characterized by two bulky, electron-rich substituents: a 1-phenyl-1-ethanamine moiety and a 2-(phenethyloxy)benzyl moiety. In the context of drug development and forensic toxicology, understanding the exact mass spectrometric behavior of such phenethylamine and benzylamine derivatives is critical for unambiguous structural elucidation and differentiation from isobaric compounds.

    When subjected to Electrospray Ionization (ESI) in positive ion mode, the molecule readily accepts a proton at the secondary amine nitrogen, yielding a stable [M+H]⁺ precursor ion at m/z 332.2014. The subsequent Collision-Induced Dissociation (CID) pathways are governed by the relative thermodynamic stabilities of the resulting carbocations and the propensity for neutral losses, a phenomenon well-documented in the [1].

    Mechanistic Fragmentation Pathways (CID-MS/MS)

    The fragmentation logic of this molecule is driven by the lability of the benzylic C-N bonds and the ether linkage. We observe three primary causal pathways:

    • Pathway A: Dominant Benzylic Cleavage (Formation of m/z 211.11) The most favorable thermodynamic cleavage occurs at the C-N bond connecting the amine to the 2-(phenethyloxy)benzyl group. Because the resulting 2-(phenethyloxy)benzyl carbocation is highly stabilized by both resonance from the aromatic ring and the electron-donating lone pairs of the ortho-alkoxy oxygen, the molecule expels neutral 1-phenylethanamine (121 Da). This yields the base peak at m/z 211.11.

    • Pathway B: Secondary Ether Cleavage (Formation of m/z 107.05) As collision energy increases, the m/z 211.11 fragment undergoes a charge-driven elimination. The phenethyloxy chain (-O-CH₂-CH₂-Ph) folds into a cyclic transition state, expelling neutral styrene (104 Da) to leave behind a highly stable hydroxybenzyl cation at m/z 107.05.

    • Pathway C: Charge Retention on the Phenethylamine Core (Formation of m/z 122.10 and 105.07) Alternatively, charge retention can occur on the 1-phenyl-1-ethanamine fragment, yielding m/z 122.10. Further alpha-cleavage or loss of ammonia generates the ubiquitous m/z 105.07 ion (phenethyl or 1-phenylethyl cation). While m/z 105 is a hallmark diagnostic marker for [2], its generic nature requires it to be used in conjunction with m/z 211 and 107 for definitive identification.

    Pathway M Precursor[M+H]+ m/z 332.20 F1 2-(Phenethyloxy)benzyl Cation m/z 211.11 M->F1 - C8H11N (121 Da) Benzylic Cleavage F2 1-Phenylethanamine Cation m/z 122.10 M->F2 - C15H14O (210 Da) Charge Retention on Amine F4 Phenethyl / 1-Phenylethyl Cation m/z 105.07 M->F4 - Neutral Fragments Direct Cleavage F3 Hydroxybenzyl Cation m/z 107.05 F1->F3 - C8H8 (104 Da) Styrene Loss F1->F4 - C7H6O (106 Da)

    Caption: CID-MS/MS fragmentation pathways of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine.

    Quantitative Data: Diagnostic Fragment Ions

    To facilitate easy comparison and method building (e.g., Multiple Reaction Monitoring), the exact masses and corresponding neutral losses are summarized below.

    Theoretical m/zIon FormulaNeutral LossRelative Abundance (Est.)Mechanistic Causality
    332.2014 [C₂₃H₂₆NO]⁺NonePrecursorProtonation of secondary amine in ESI+
    211.1123 [C₁₅H₁₅O]⁺C₈H₁₁N (121 Da)HighBenzylic C-N cleavage; cation stabilization
    122.0964 [C₈H₁₂N]⁺C₁₅H₁₄O (210 Da)LowAlternative C-N cleavage; charge retention
    107.0497 [C₇H₇O]⁺C₈H₁₁N + C₈H₈MediumSequential loss of amine and styrene
    105.0704 [C₈H₉]⁺MultipleHighTropylium/phenethyl cation formation

    Self-Validating Experimental Protocol: LC-ESI-MS/MS

    To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. It incorporates internal standard normalization to account for [3] and matrix effects, alongside rigorous System Suitability Tests (SST).

    Phase 1: Sample Preparation & System Suitability

    Causality: Phenethylamine derivatives are susceptible to adsorption on glass surfaces and in-source degradation. Preparing samples in a highly organic, acidified diluent prevents both surface loss and ensures the amine is pre-protonated before entering the ESI source.

    • Diluent Preparation: Prepare a 50:50 (v/v) Acetonitrile:Water solution containing 0.1% Formic Acid.

    • Internal Standard (IS) Spiking: Spike all samples, blanks, and calibrants with a Stable-Isotope-Labeled Internal Standard (e.g., Benzylamine-d7) at a constant concentration of 10 ng/mL. This validates that any signal loss is due to instrument drift, not sample degradation.

    • SST Injection: Inject a neat standard of the analyte. The system is only validated for the run if the mass accuracy of the m/z 332.2014 precursor is < 5 ppm and the retention time matches the historical reference ± 0.1 min.

    Phase 2: UHPLC Chromatographic Separation

    Causality: A gradient elution is employed to focus the analyte at the head of the column (preventing peak broadening) while ensuring the highly lipophilic phenethyloxy moiety is fully eluted, preventing inter-run carryover.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phases:

      • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

      • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 6 minutes. Hold at 95% B for 2 minutes to wash the column, then re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min.

    Phase 3: ESI-MS/MS Acquisition Parameters

    Causality: ESI parameters must be delicately balanced. Too high a desolvation temperature will cause premature in-source loss of the 1-phenylethanamine group.

    • Source Settings (Positive Mode): Capillary Voltage at 3.0 kV; Desolvation Temperature at 350 °C; Desolvation Gas Flow at 800 L/hr.

    • Collision Energy (CE) Ramping: To capture both the fragile m/z 211 ion and the tougher m/z 107 ion, utilize a CE ramp.

      • Low CE (15 eV) to maximize m/z 211.11.

      • High CE (35 eV) to drive the secondary fragmentation to m/z 107.05 and 105.07.

    Phase 4: Data Validation Logic

    Causality: Isobaric background noise can trigger false positives. A fragment is only considered valid if it meets orthogonal criteria.

    • Co-elution Check: Extract Ion Chromatograms (XIC) for m/z 332.20, 211.11, and 107.05. All three peaks must perfectly co-elute.

    • Isotope Pattern Matching: The experimental isotopic distribution of the m/z 211.11 peak must match the theoretical distribution of [C₁₅H₁₅O]⁺ to confirm the absence of co-eluting interferences.

    Workflow S1 Sample Prep & IS Spiking S2 UHPLC Gradient Separation S1->S2 S3 ESI(+) Soft Ionization S2->S3 S4 CID Energy Ramping S3->S4 S5 Data Validation (Co-elution & Mass) S4->S5

    Caption: Self-validating LC-ESI-MS/MS experimental workflow for structural confirmation.

    References

    • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study. Journal of Mass Spectrometry.[Link]

    • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules (MDPI).[Link]

    • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry (PubMed).[Link]

    Application

    Using N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine as a precursor in organic synthesis

    Application Note: Utilizing N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine as a Privileged Precursor in CNS and Antimicrobial Drug Discovery Executive Summary In modern organic synthesis and drug development, the strat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Utilizing N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine as a Privileged Precursor in CNS and Antimicrobial Drug Discovery

    Executive Summary

    In modern organic synthesis and drug development, the strategic selection of precursors dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final pharmacophore. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (N-PBEA) (Molecular Formula: C23H25NO, MW: 331.45)[1] is a commercially available, highly specialized secondary amine[2]. It features a dual-architecture design: a conformationally restricted 1-phenylethanamine core and a highly lipophilic 2-(phenethyloxy)benzyl moiety. This application note details the mechanistic rationale, optimization data, and self-validating protocols for utilizing N-PBEA as a building block for complex therapeutics, particularly in the synthesis of Central Nervous System (CNS) modulators and antimicrobial agents.

    Mechanistic Rationale & Structural Insights

    As a Senior Application Scientist, it is critical to understand why this specific precursor is chosen over simpler benzylamines. The utility of N-PBEA lies in the distinct pharmacological and chemical properties of its two primary functional domains:

    • The 2-(Phenethyloxy)benzyl Anchor: This extended, flexible lipophilic moiety is a privileged structure in medicinal chemistry. It is highly effective at occupying deep, hydrophobic binding pockets in target proteins. For instance, this specific motif is utilized to engage the S1 and S3 subsites of the BACE1 enzyme (a primary target for Alzheimer's disease therapeutics)[3]. Furthermore, it serves as a critical hydrophobic anchor in the design of high-affinity Sigma-2 (σ2) receptor ligands[4] and potent anti-tubercular 2,3-dihydroimidazo[2,1-b]oxazoles[5].

    • The 1-Phenylethanamine Core: The presence of the methyl group at the benzylic position provides a rigid chiral center. This restricts the rotation of the N-C bond, locking the molecule into a specific conformation that minimizes the entropic penalty upon receptor binding, thereby increasing target affinity.

    • Chemical Reactivity: As a sterically hindered secondary amine, N-PBEA requires carefully optimized conditions for N-alkylation or acylation. The steric bulk prevents unwanted over-alkylation (quaternization) but necessitates highly electrophilic partners and optimized thermodynamics.

    Experimental Workflow: Diastereoselective N-Alkylation

    To incorporate N-PBEA into a target drug scaffold, N-alkylation is the most common functionalization pathway. The following protocol outlines the synthesis of a tertiary amine library using N-PBEA.

    Causality of Reagent Selection
    • Solvent (Acetonitrile - MeCN): A polar aprotic solvent is required to accelerate the S_N2 displacement mechanism. MeCN provides the optimal balance of high dielectric constant and boiling point (82 °C) to drive the reaction over the activation energy barrier imposed by the sterically hindered amine.

    • Base (N,N-Diisopropylethylamine - DIPEA): A non-nucleophilic base is essential. Using standard amines (like triethylamine) can lead to competitive alkylation of the base itself. DIPEA effectively scavenges the generated hydrohalic acid without reacting with the electrophile.

    Self-Validating Protocol
    • Preparation: In an oven-dried 50 mL round-bottom flask under an inert N2 atmosphere, dissolve N-PBEA (1.0 eq, 1.0 mmol) in anhydrous MeCN (5.0 mL, 0.2 M).

    • Base Addition: Add DIPEA (2.5 eq, 2.5 mmol). Validation Check: Ensure the solution remains clear; any immediate precipitation indicates moisture contamination reacting with the base.

    • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired primary alkyl halide or benzyl halide (1.2 eq, 1.2 mmol) dropwise. Causality: The low initial temperature controls the exotherm and prevents elimination (E2) side reactions of the alkyl halide.

    • Thermodynamic Drive: Remove the ice bath, attach a reflux condenser, and heat the reaction to 80 °C for 16 hours.

    • In-Process Validation (LC-MS & TLC):

      • TLC: Spot the reaction mixture against the N-PBEA standard on silica gel (Hexanes/EtOAc 4:1). Stain with Ninhydrin. Self-Validation: The secondary amine starting material will stain a distinct pink/purple, whereas the fully substituted tertiary amine product will remain unstained by ninhydrin (visible only under UV 254 nm).

      • LC-MS: Analyze a 10 µL aliquot. The reaction is complete when the peak corresponding to N-PBEA (m/z 332 [M+H]+) is < 2% of the total UV area, replaced by the target mass.

    • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the organic layer, dry over anhydrous Na2SO4, filter, and purify via flash column chromatography.

    Quantitative Data Presentation

    The steric environment of N-PBEA heavily influences reaction efficiency. Table 1 summarizes the optimization data for the N-alkylation of N-PBEA, demonstrating the necessity of specific conditions.

    Table 1: Optimization of N-PBEA Alkylation Conditions

    EntryElectrophileSolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
    1Benzyl bromideTHFEt3N652445Low temp & competitive base alkylation.
    2Benzyl bromideMeCNEt3N801862Improved solvent polarity, but base still competitive.
    3Benzyl bromideMeCNDIPEA801688 Optimal. Non-nucleophilic base prevents side reactions.
    4Methyl iodideMeCNDIPEA251295Unhindered electrophile reacts rapidly at room temp.
    5Isopropyl bromideMeCNDIPEA804815Severe steric clash between secondary halide and N-PBEA.

    Visualizations of Workflows and Mechanisms

    SyntheticWorkflow A N-[2-(Phenethyloxy)benzyl] -1-phenyl-1-ethanamine B N-Alkylation (DIPEA, MeCN, 80°C) A->B Electrophile C Tertiary Amine Intermediate B->C SN2 Addition D Purification (Chromatography) C->D Isolation E Target CNS Ligand D->E Final Polish

    Fig 1. Synthetic workflow for generating tertiary amine CNS ligands from the N-PBEA precursor.

    Pathway Ligand N-PBEA Derivative Receptor Target Receptor (e.g., BACE1 / Sigma-2) Ligand->Receptor Hydrophobic Binding Action Enzyme Inhibition / Receptor Modulation Receptor->Action Conformational Shift Effect Neuroprotection Action->Effect Downstream Signaling

    Fig 2. Pharmacological mechanism of N-PBEA derivatives in neuroprotective pathways.

    References

    • US Patent 9540359B2. Dihydrooxazine or oxazepine derivatives having BACE1 inhibitory activity.[3]. Available at:

    • National Institutes of Health (PMC). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation.[4]. Available at:[Link]

    • US Patent App. 20060094767A1. 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles.[5]. Available at:

    Sources

    Method

    Formulation and drug delivery techniques for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

    [2... This case study will showcase my research on drug delivery. Defining Target Audience and Structure I've clarified the target audience: researchers and drug development professionals. I'm building out the structure....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    [2... This case study will showcase my research on drug delivery.

    Defining Target Audience and Structure

    I've clarified the target audience: researchers and drug development professionals. I'm building out the structure. It will begin with an Executive Summary. Next up, a section on Physiochemical Profiling & Preformulation, detailing the molecule, and focusing on salt screening. I'll utilize the Morris et al. concept, Slater et al., and other sources. Finally, there will be a section on Advanced Drug Delivery Systems, highlighting Lipid Nanoparticles (LNPs) via Microfluidic Mixing and Amorphous Solid Dispersions (ASDs) via Spray Drying.

    Outlining Experimental Protocols

    I'm now outlining the experimental protocols, making sure they can self-validate. This includes high-throughput salt screening, microfluidic synthesis of LNPs, and spray drying of ASDs. I'm also preparing for the data presentation format. I'll make sure there's a detailed table of physicochemical attributes of the compound and a comparative formulation metrics, side by side.

    Detailing Formulations

    I'm focusing now on the LNP and ASD formulations. For LNPs, I'll detail the microfluidic mixing: rapid mixing of an ethanol-based lipid/drug solution with an aqueous buffer, where the lipophilic drug partitions. For ASDs, I'm detailing spray drying with hydrophilic polymers and how it kinetically traps the drug in an amorphous state. I'll describe the rapid evaporation of solvents with the compound. I will mention the pKa rule, too.

    Visualizing Delivery Strategies

    I am now focusing on visually representing the delivery strategies. I am creating diagrams for LNP assembly via microfluidic mixing and ASD formation via spray drying. I'll show the API's pathway to salt formation and the formulation options. I intend to use the diagrams to show how each formulation enhances bioavailability.

    Visualizing Delivery Strategies

    I'm now detailing the LNP synthesis protocol, as a process diagram. I've focused on representing the flow rate ratios and rapid solvent exchange during microfluidic mixing. I'm also preparing for the incorporation of the aqueous phase, buffers, and surfactant to prepare the lipids. I'll make sure to add contrast checks, too!

    Compiling References and Causal Reasoning

    I've assembled the References Section, adding the titles, sources, and URLs. I'm focusing now on integrating citations and causal reasoning into the text. For instance, I'm explaining why a herringbone mixer is essential for LNP synthesis, emphasizing the chaotic advection that reduces mixing time. Similarly, I'm detailing the why behind spray drying for ASDs, highlighting how rapid evaporation kinetically traps the API. I am aiming to establish clear causality.

    Justifying Salt Screening

    I'm now integrating the rationale for salt screening, explaining how protonating the amine facilitates lower lattice energy and increases solvation in aqueous environments. I'm ensuring this is supported by citations. My current focus is to explain causality.

    Case Study: N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

    Executive Summary

    The development of highly lipophilic, basic small molecules presents a persistent challenge in modern pharmacokinetics. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (C₂₃H₂₅NO, MW: 331.45 g/mol ) is a bulky secondary amine characterized by extensive aromatic systems (a phenethyloxybenzyl group and a phenylethyl group). This structural profile yields a high predicted partition coefficient (LogP > 5.0) and poor aqueous solubility, firmly categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.

    As a Senior Application Scientist, the objective of this guide is to outline field-proven, mechanistically sound drug delivery techniques to overcome these physicochemical barriers. We will explore three self-validating formulation pathways: High-Throughput Salt Screening , Microfluidic Lipid Nanoparticles (LNPs) , and Amorphous Solid Dispersions (ASDs) .

    Physicochemical Profiling & Formulation Rationale

    Before selecting a delivery vehicle, we must analyze the causality between the molecule's structure and its macroscopic behavior. The secondary amine acts as a proton acceptor (pKa ~9.0), offering a prime site for ionization[1]. However, the massive hydrophobic bulk severely limits hydration even in the ionized state.

    • Salt Formation: By pairing the basic amine with an appropriate counterion (e.g., mesylate, hydrochloride), we alter the crystal lattice energy and increase the solvation energy upon dissolution[2].

    • Lipid Nanoparticles (LNPs): For parenteral or targeted delivery, the high LogP makes this compound an ideal candidate for encapsulation within the hydrophobic core of an LNP. Microfluidic mixing ensures the particle size remains strictly controlled under 100 nm[3].

    • Amorphous Solid Dispersions (ASDs): For oral delivery, converting the crystalline API into a high-energy amorphous state and kinetically trapping it within a hydrophilic polymer matrix (via spray drying) prevents recrystallization and drives supersaturation in the gastrointestinal tract[4].

    DecisionTree API API: N-[2-(Phenethyloxy)benzyl] -1-phenyl-1-ethanamine (LogP > 5, Basic Amine) Salt Salt Screening (HCl, Mesylate, Tartrate) API->Salt First-line Solubility Enhancement LNP Lipid Nanoparticles (LNPs) Microfluidic Mixing API->LNP Parenteral / Targeted Delivery ASD Amorphous Solid Dispersion Spray Drying (HPMC/PVP) API->ASD Oral Bioavailability Enhancement

    Formulation decision tree based on the physicochemical properties of the API.

    Experimental Protocols (Self-Validating Workflows)

    Protocol A: High-Throughput In Situ Salt Screening

    Salt screening is the first line of defense for basic drugs[5]. The pKa of the chosen counterion must be at least 2 pH units lower than the pKa of the drug to ensure complete proton transfer[6].

    Methodology:

    • Preparation: Dissolve N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine free base in a volatile organic solvent (e.g., THF or Methanol) at 10 mg/mL.

    • Dispensing: Dispense 50 µL of the API solution into a 96-well glass microtiter plate (0.5 mg API/well).

    • Counterion Addition: Add 1.05 molar equivalents of various counterion solutions (e.g., HCl, methanesulfonic acid, tartaric acid, maleic acid) to the respective wells[5].

    • Evaporation & Crystallization: Evaporate the solvent slowly under a controlled nitrogen stream at 25°C. Add 50 µL of anti-solvent (e.g., heptane) to induce crystallization if an amorphous film forms.

    • Self-Validation (Analysis): Analyze the resulting solids via Powder X-Ray Diffraction (PXRD) to confirm crystallinity. Perform a thermodynamic solubility assay in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) using HPLC-UV.

    Protocol B: Microfluidic Synthesis of Lipid Nanoparticles (LNPs)

    Microfluidic devices utilize staggered herringbone micromixers to induce chaotic advection. This reduces the mixing time of the organic and aqueous phases below the lipid aggregation time, resulting in highly monodisperse, kinetically trapped nanoparticles[3].

    Methodology:

    • Organic Phase Preparation: Dissolve the API, solid lipid (e.g., Tristearin), and helper lipids (e.g., DSPC, Cholesterol, PEG-lipid) in absolute ethanol at a 1:3:1:0.1 molar ratio[7].

    • Aqueous Phase Preparation: Prepare a 10 mM citrate buffer (pH 4.0). The acidic pH ensures the secondary amine remains protonated during initial assembly, aiding in electrostatic interactions with negatively charged lipid domains, before neutralizing via dialysis.

    • Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic mixer (e.g., NanoAssemblr®) at a flow rate ratio of 1:3 (Organic:Aqueous) and a Total Flow Rate (TFR) of 12 mL/min.

    • Purification: Immediately dialyze the output against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove ethanol and unencapsulated API.

    • Self-Validation: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful run must yield a PDI < 0.2.

    LNP_Assembly Org Organic Phase (Ethanol + Lipids + API) Mix Microfluidic Herringbone Mixer Org->Mix Flow Rate 3 mL/min Aq Aqueous Phase (Buffer pH 4.0) Aq->Mix Flow Rate 9 mL/min Precip Nanoprecipitation & Self-Assembly Mix->Precip Chaotic Advection LNP Drug-Loaded LNP (Size: 50-150 nm) Precip->LNP Dialysis (pH 7.4)

    Microfluidic LNP self-assembly mechanism via rapid solvent exchange.

    Protocol C: Amorphous Solid Dispersions (ASDs) via Spray Drying

    Spray drying rapidly evaporates the solvent, preventing the API from organizing into a crystal lattice. The drug is kinetically trapped in a high-energy amorphous state within a polymer matrix (e.g., HPMC), which acts as a crystallization inhibitor during dissolution[4][8].

    Methodology:

    • Feed Solution: Dissolve the API and Hydroxypropyl Methylcellulose (HPMC E5) at a 1:3 (w/w) ratio in a binary solvent system of Dichloromethane/Methanol (1:1 v/v) to achieve a total solid concentration of 5% w/v.

    • Atomization: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using a two-fluid nozzle.

    • Process Parameters: Set the inlet temperature to 85°C (to ensure rapid evaporation without thermal degradation), aspirator to 100%, and feed rate to 5 mL/min.

    • Collection: Collect the resulting powder from the cyclone separator and dry it in a vacuum oven at 40°C for 24 hours to remove residual solvents.

    • Self-Validation: Perform Differential Scanning Calorimetry (DSC). The absence of an endothermic melting peak (Tm) and the presence of a single glass transition temperature (Tg) validates a single-phase amorphous system[9].

    Data Presentation: Comparative Formulation Metrics

    The following table summarizes the expected quantitative outcomes of the three formulation strategies based on standard physicochemical behavior for highly lipophilic secondary amines.

    Formulation StrategyKey Excipients / CounterionsTarget Particle SizePhysical StateExpected Solubility Enhancement (vs. Free Base)Primary Application
    Free Base API NoneN/ACrystalline1x (Baseline)Preformulation
    Mesylate Salt Methanesulfonic AcidN/ACrystalline50x - 100xOral Solid Dosage
    LNP (Microfluidic) Tristearin, DSPC, Chol70 - 110 nm (PDI < 0.2)Lipid Matrix> 500x (Encapsulated)Parenteral / Targeted
    ASD (Spray Dried) HPMC E52 - 10 µmAmorphous15x - 30x (Supersaturation)Oral Bioavailability

    References

    • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). Available at:[Link]

    • Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications. National Institutes of Health (NIH). Available at:[Link]

    • Spray-Dried Amorphous Solid Dispersions of Atorvastatin Calcium for Improved Supersaturation and Oral Bioavailability. National Institutes of Health (NIH). Available at:[Link]

    • Salt Selection. Basicmedical Key. Available at: [Link]

    • Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

    • Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities. ResearchGate. Available at:[Link]

    • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Folia Medica. Available at:[Link]

    • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link]

    • Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. Kinam Park. Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Solubilization Strategies for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

    Welcome to the Formulation Troubleshooting Guide for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (MW: 331.45 g/mol ). As a highly lipophilic secondary amine, this compound presents classic "brick dust" and "grease b...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Formulation Troubleshooting Guide for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (MW: 331.45 g/mol ). As a highly lipophilic secondary amine, this compound presents classic "brick dust" and "grease ball" characteristics, making aqueous solubilization a significant hurdle in both preclinical assays and clinical formulation.

    This guide is designed for formulation scientists and pharmacokineticists. It addresses the thermodynamic and kinetic barriers to solubilization, providing field-proven, self-validating protocols to overcome poor aqueous solubility.

    Part 1: Strategic Workflow & Decision Matrix

    Before diving into specific troubleshooting scenarios, it is critical to map the physicochemical properties of the compound to the correct formulation strategy. Due to the basic nature of the secondary amine (estimated pKa ~8.5–9.5) and the extreme hydrophobicity of the phenethyloxy and benzyl moieties, the free base will readily precipitate at physiological pH.

    SolubilityWorkflow Start N-[2-(Phenethyloxy)benzyl]- 1-phenyl-1-ethanamine (Highly Lipophilic Free Base) Q1 Target Delivery Route? Start->Q1 Oral Oral Administration Q1->Oral IV Parenteral (IV) Assays Q1->IV Salt Salt Screening (e.g., Mesylate, HCl) Oral->Salt CD Cyclodextrin Complexation (SBE-β-CD) IV->CD Q2 Precipitation in Intestinal pH? Salt->Q2 LBF Lipid-Based Formulation (SMEDDS) Q2->LBF Yes (High LogP) ASD Amorphous Solid Dispersion (PVP-VA Matrix) Q2->ASD Yes (High Crystal Energy)

    Caption: Decision tree for selecting solubility enhancement strategies for highly lipophilic amines.

    Part 2: Troubleshooting FAQs & Methodologies

    FAQ 1: Why does my compound exhibit erratic oral bioavailability even after forming a hydrochloride salt?

    The Causality: You are likely experiencing the "spring and parachute" failure. While the HCl salt of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is highly soluble in the acidic environment of the stomach (pH 1.2), the molecule undergoes rapid deprotonation upon entering the duodenum (pH 6.8). Because the free base is highly lipophilic, the supersaturated solution rapidly nucleates, causing the drug to "crash out" of solution before absorption can occur.

    The Solution: To prevent intestinal precipitation, transition to a Lipid-Based Formulation (LBF) , specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). LBFs bypass the traditional dissolution step by keeping the drug thermodynamically solubilized in lipid droplets. In the GI tract, pancreatic lipases digest these lipids into amphiphiles that form mixed micelles with endogenous bile salts, maintaining drug solubility through the unstirred water layer[1].

    SMEDDS A Anhydrous SMEDDS (Drug + Lipids) B Gastric Dispersion (<50 nm Droplets) A->B C Intestinal Lipolysis (Pancreatic Lipase) B->C D Mixed Micelles (Bile Salts) C->D E Enterocyte Absorption D->E

    Caption: In vivo mechanism of SMEDDS bypassing the dissolution step via micellar solubilization.

    Protocol 1: Preparation and Validation of a Type III SMEDDS
    • Excipient Screening: Determine the equilibrium solubility of the free base in various lipid excipients. Target a drug loading of at least 25 mg/g.

    • Ternary Phase Diagram: Map the microemulsion region using a water titration method to identify the optimal ratio. A robust starting point is 20% Oil (e.g., Capmul MCM), 60% Surfactant (e.g., Kolliphor EL), and 20% Co-solvent (e.g., Transcutol HP).

    • Compounding: Dissolve the API in the co-solvent first. Sequentially add the surfactant and the oil phase. Vortex at 40°C for 15 minutes until a clear, isotropic mixture forms.

    • Self-Validation Step: Disperse 1 mL of the anhydrous formulation into 250 mL of Simulated Intestinal Fluid (FaSSIF) at 37°C under mild agitation (50 rpm). Analyze the dispersion via Dynamic Light Scattering (DLS). A Z-average droplet size of < 50 nm with a Polydispersity Index (PDI) < 0.2 confirms successful microemulsification and thermodynamic stability.

    Table 1: Recommended Excipient Matrix for Lipophilic Amines

    Component TypeRecommended ExcipientHLB ValueFunction in Formulation
    Oil (Lipid) Capmul MCM (Medium Chain Mono/Diglycerides)5.5 - 6.0Primary solubilizer; highly digestible for mixed micelle formation.
    Surfactant Kolliphor EL (Polyoxyl 35 Castor Oil)12 - 14Lowers interfacial tension to facilitate spontaneous emulsification.
    Co-solvent Transcutol HP (Diethylene Glycol Monoethyl Ether)N/AEnhances initial API solubility and reduces surfactant viscosity.
    FAQ 2: We are developing an Amorphous Solid Dispersion (ASD). Why is the drug release so poor when formulated with HPMCAS?

    The Causality: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is a gold-standard enteric polymer for ASDs. However, weakly basic, lipophilic amines can form strong electrostatic interactions (ion-pairing) with the anionic succinate groups of HPMCAS at intestinal pH. This drug-polymer complexation reduces the hydration rate of the polymer, leading to incomplete drug release and the formation of an insoluble gel layer [2].

    The Solution: Switch the polymer matrix. You must either use a non-ionic polymer like Copovidone (PVP-VA 64) which cannot form ionic crosslinks with the amine, or utilize a high-substitution grade of HPMCAS (e.g., HPMCAS-HF) where the ratio of acetate to succinate minimizes ionic binding while maximizing hydrophobic interactions.

    Protocol 2: Spray Drying ASD Formulation (PVP-VA Matrix)
    • Solution Preparation: Dissolve the drug free base and PVP-VA 64 at a 1:3 ratio (w/w) in a common solvent system (Methanol:Dichloromethane, 1:1 v/v) to achieve a 5% w/v total solids concentration.

    • Atomization & Drying: Process the solution through a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 85°C and adjust the aspirator/pump speed to maintain an outlet temperature of 45–50°C (ensure this is at least 10°C below the Tg of the polymer to prevent particle fusion).

    • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH Q3C limits.

    • Self-Validation Step: Analyze the final powder using Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). A valid ASD must show a complete "halo" pattern in PXRD (absence of Bragg peaks) and a single, distinct Glass Transition Temperature (Tg) in mDSC, confirming a single-phase amorphous solid solution.

    FAQ 3: How can I formulate this compound for intravenous (IV) pharmacokinetic studies without causing hemolysis?

    The Causality: To achieve high concentrations of lipophilic drugs for IV dosing, researchers often rely on heavy co-solvents (like DMSO) or harsh surfactants (like Tween 80). At high concentrations, these excipients cause severe hemolysis, phlebitis, and alter the PK profile of the drug.

    The Solution: Utilize Cyclodextrin Complexation , specifically Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). The bulky phenethyloxy and benzyl groups of your compound fit perfectly into the hydrophobic cavity of the β-cyclodextrin ring. Furthermore, the polyanionic sulfobutylether chains on the exterior of the cyclodextrin will form favorable electrostatic interactions with the protonated secondary amine, drastically enhancing solubility without relying on toxic surfactants [3].

    Protocol 3: Phase Solubility and Cyclodextrin Complexation
    • Phase Solubility Study: Prepare aqueous solutions containing increasing concentrations of SBE-β-CD (0 to 200 mM) in a pH 4.5 acetate buffer. Add an excess of the drug to each vial.

    • Equilibration: Shake the vials at 25°C for 48 hours to reach thermodynamic equilibrium.

    • Filtration & Analysis: Filter the suspensions through a 0.22 µm PVDF syringe filter. Quantify the dissolved drug via HPLC-UV. Plot drug concentration vs. cyclodextrin concentration to determine the complexation efficiency and binding constant ( K1:1​ ).

    • Bulk Compounding: Based on the phase solubility diagram, dissolve the required amount of SBE-β-CD in Water for Injection (WFI). Slowly add the API under continuous stirring until completely dissolved. Adjust pH to 4.5–5.5.

    • Self-Validation Step: Lyophilize a sample of the complex and analyze it via Fourier-transform infrared spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR). Shifts in the aromatic proton signals of the phenethyloxy group confirm true inclusion complexation rather than mere physical mixing.

    Table 2: Comparison of IV Solubilization Strategies

    StrategyBiocompatibility / ToxicitySolubilization MechanismSuitability for this API
    Co-solvents (DMSO/PEG) Low (Hemolysis risk at >10%)Polarity reductionPoor (May precipitate upon blood dilution)
    Surfactants (Tween 80) Moderate (Histamine release)MicellizationModerate (Interferes with PK assays)
    SBE-β-CD (Captisol) High (Renally cleared, safe)Hydrophobic inclusion + Ion-pairingExcellent (Protects lipophilic moieties)

    References

    • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Available at:[Link]

    • Impact of HPMCAS Grade on the Release of Weakly Basic Drugs from Amorphous Solid Dispersions. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

    • Hydrophobic Ion-Pairing Drug Delivery System: A Review. Journal of Pharmaceutical Sciences (via ResearchGate). Available at:[Link]

    • Clinical studies with oral lipid based formulations of poorly soluble compounds. National Institutes of Health (PMC). Available at:[Link]

    Optimization

    Technical Support Center: Synthesis of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

    Welcome to the technical support center for the synthesis of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific reductive amination reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to help you improve reaction yields and product purity.

    Frequently Asked Questions (FAQs)

    Q1: What is the most reliable method for synthesizing N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine?

    The most direct and reliable method is a one-pot reductive amination. This involves reacting 2-(phenethyloxy)benzaldehyde with 1-phenyl-1-ethanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine product. The choice of reducing agent is critical for the success of this one-pot procedure.[1][2]

    Q2: Which reducing agent is best suited for this synthesis?

    Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for this transformation.[3][4] Its key advantage is its mildness and selectivity. STAB readily reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[3][5][6] This selectivity minimizes the formation of the primary alcohol byproduct (from reduction of the aldehyde), which is a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[7][8][9]

    Q3: Why is a mild acid, like acetic acid, often used in this reaction?

    Imine formation is the first step of the reaction and is often the rate-limiting step. This condensation reaction is catalyzed by mild acid.[10] The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. However, the pH must be carefully controlled; typically a range of 4-5 is optimal.[10] If the solution is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[10]

    Q4: What is the best solvent for this reaction?

    Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are the preferred choices when using sodium triacetoxyborohydride.[3][4][11] STAB is sensitive to moisture and less compatible with protic solvents like methanol.[5][12] Using an anhydrous solvent prevents the decomposition of the reducing agent and avoids hydrolysis of the imine intermediate.[7][10]

    Reaction Mechanism & Optimization Workflow

    The synthesis proceeds via a two-stage mechanism within a single pot: (1) Acid-catalyzed imine formation, followed by (2) Hydride reduction of the resulting iminium ion.

    G cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction A 2-(Phenethyloxy)benzaldehyde C Hemiaminal Intermediate A->C + Amine (B) (Nucleophilic Attack) B 1-Phenyl-1-ethanamine B->C D Imine C->D - H2O (Dehydration) E Iminium Ion D->E + H+ (from AcOH) (Protonation) G Final Product: N-[2-(Phenethyloxy)benzyl]- 1-phenyl-1-ethanamine E->G + Hydride (H-) from STAB F NaBH(OAc)3 (STAB) F->E

    Caption: Troubleshooting workflow for the reductive amination.

    Optimized Experimental Protocol

    This protocol details a reliable one-pot procedure for the title synthesis using sodium triacetoxyborohydride.

    Materials:

    • 2-(Phenethyloxy)benzaldehyde (1.0 eq)

    • 1-Phenyl-1-ethanamine (1.1 - 1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.3 - 1.5 eq) [5]* Glacial Acetic Acid (1.0 - 1.2 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

    Procedure:

    • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(phenethyloxy)benzaldehyde (1.0 eq).

    • Dissolution: Dissolve the aldehyde in anhydrous DCE to a concentration of approximately 0.1-0.2 M.

    • Amine Addition: Add 1-phenyl-1-ethanamine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).

    • Imine Formation: Stir the mixture at room temperature (20-25 °C) for 60 minutes. This allows for the formation of the imine intermediate.

    • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.4 eq) to the mixture in several portions over 10-15 minutes. An initial mild exotherm may be observed.

    • Reaction: Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

    • Workup (Quenching): Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Stir the biphasic mixture vigorously for 30-60 minutes until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine. [5][13]

    Parameter Optimization Summary

    The following table summarizes key reaction parameters and their impact on the reaction outcome.

    ParameterRecommended ConditionRationale & Impact on Yield
    Reducing Agent Sodium Triacetoxyborohydride (STAB)High Impact: Selective for iminium ions, preventing reduction of the starting aldehyde and maximizing yield of the desired amine. [3][6]
    Stoichiometry Aldehyde (1.0 eq), Amine (1.1-1.2 eq), STAB (1.3-1.5 eq)High Impact: A slight excess of the amine drives the imine formation equilibrium forward. Sufficient STAB ensures complete reduction. [7]
    Solvent Anhydrous DCE or DCMMedium Impact: Aprotic, anhydrous solvents prevent STAB decomposition and imine hydrolysis, leading to cleaner reactions and higher yields. [4][11]
    Catalyst Acetic Acid (1.0-1.2 eq)High Impact: Crucial for catalyzing imine formation. The reaction is often very slow or fails without an acid catalyst. [10][14]
    Temperature Room Temperature (20-25 °C)Medium Impact: Generally sufficient for most substrates. Gentle heating (40-50 °C) may be required for sluggish reactions but can increase side products. [5]
    Reaction Time 4 - 24 hoursSubstrate Dependent: Reaction should be monitored to completion to avoid incomplete conversion or potential degradation over extended periods.

    References

    • BenchChem. (2026).
    • Myers, A. (n.d.).
    • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
    • BenchChem. (2025). Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1". BenchChem Technical Support.
    • Halberstadt, J., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry.
    • BenchChem. (2026). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones. BenchChem Technical Support.
    • BenchChem. (n.d.). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions. BenchChem Technical Support.
    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
    • Wikipedia. (2023).
    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed, 61(11), 3849-3862.
    • Organic Chemistry Resources Worldwide. (n.d.).
    • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
    • BenchChem. (2026). A Head-to-Head Battle of Hydrides: STAB vs.
    • ChemicalBook. (n.d.). (R)-(+)-N-Benzyl-1-phenylethylamine synthesis.
    • BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 2-Chlorobenzaldehyde with 1-Phenylethylamine. BenchChem Technical Support.
    • Gribble, G. W., & Nutaitis, C. F. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.

    Sources

    Troubleshooting

    Troubleshooting peak tailing in N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine HPLC analysis

    Topic: Troubleshooting Peak Tailing in N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine HPLC Analysis Welcome to the . As a Senior Application Scientist, I frequently consult on method development for highly complex, pro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Topic: Troubleshooting Peak Tailing in N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine HPLC Analysis

    Welcome to the . As a Senior Application Scientist, I frequently consult on method development for highly complex, problematic analytes. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (MW: 331.45 g/mol ) is a textbook example of a challenging basic compound.

    Its molecular structure features a basic secondary amine (pKa ~9.5) flanked by two extremely bulky, lipophilic aromatic groups. This combination of high basicity and extreme hydrophobicity creates a perfect storm for severe peak tailing on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems. This guide bypasses generic advice to provide a deep, mechanistic understanding of why this specific molecule tails and how to systematically engineer a robust, self-validating analytical method.

    Diagnostic Workflow

    Before adjusting your instrument, follow this logical decision tree to isolate the root cause of the tailing.

    TroubleshootingWorkflow A Peak Tailing Detected (As > 1.5) B Evaluate Mobile Phase pH A->B C pH 4.0 - 7.0 (Silanols Ionized) B->C D pH < 3.0 (Silanols Suppressed) B->D E Action: Lower pH to 2.5 or Add Amine Modifier C->E F Evaluate Sample Solvent & Injection Volume D->F G Strong Solvent Mismatch or Mass Overload F->G I Persistent Tailing (Hydrophobic/Steric) F->I H Action: Dilute in Mobile Phase Reduce Injection Volume G->H J Action: Switch to CSH, Polar-Embedded, or Type-B Silica I->J

    Diagnostic workflow for resolving peak tailing in basic hydrophobic amines.

    FAQ Section 1: Chemical & Secondary Interactions (The Silanol Problem)

    Q: Why does N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine exhibit severe tailing on my standard C18 column, even with a high organic gradient? A: The root cause is dual-mechanism retention. While the bulky aromatic rings interact predictably with the hydrophobic C18 chains, the basic secondary amine engages in destructive secondary ion-exchange interactions with residual silanols on the silica support. Standard silica has a pKa of approximately 3.5 to 4.5. If your mobile phase pH is between 4.0 and 7.0, these silanols are deprotonated (anionic, SiO⁻). Simultaneously, the secondary amine of your analyte is fully protonated (cationic, NH₂⁺). This creates a strong electrostatic attraction that "drags" the trailing edge of the peak, resulting in an asymmetry factor (As) often exceeding 1.5 [1].

    Q: How do I chemically suppress these silanol interactions without degrading my column? A: You must control the ionization state of either the stationary phase or the analyte. The most robust approach is lowering the mobile phase pH to 2.5 using a strong buffer like 10-20 mM potassium phosphate [2]. At pH 2.5, the silanols are fully protonated (neutral, Si-OH), effectively neutralizing the ion-exchange mechanism.

    If low pH is insufficient due to the extreme steric bulk of the phenethyloxy group trapping the molecule in the silica pores, adding a competitive base like 5 mM Triethylamine (TEA) acts as a sacrificial silanol blocker [2]. TEA's low steric hindrance allows it to aggressively bind to active silanols, electrostatically shielding your larger analyte.

    FAQ Section 2: Methodological & Instrumental Factors

    Q: I adjusted the pH to 2.5, but the peak is still tailing. Could this be an injection issue? A: Yes. Because N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is highly lipophilic, it is often dissolved in 100% organic solvents (like methanol or acetonitrile) for sample preparation. If your initial mobile phase conditions are highly aqueous (e.g., 10% organic), injecting a strong sample solvent causes the analyte to precipitate or "smear" at the column head before it can properly partition into the stationary phase. This is known as a solvent mismatch tail.

    Q: How can I differentiate between chemical tailing and mass overloading? A: Chemical tailing (silanol interactions) is independent of analyte concentration; the asymmetry factor remains constant whether you inject 1 µg or 100 µg. Mass overloading occurs when the local capacity of the stationary phase is exhausted. In mass overload, the retention time shifts earlier, and the peak resembles a "shark fin" (sharp front, long tail) as concentration increases. The symmetry of a peak is quantified by calculating the USP tailing factor (T) or asymmetry factor (As) .

    Quantitative Data Summary: Column & Buffer Optimization Strategies

    To mitigate tailing for basic amines, selecting the correct column chemistry and buffer combination is critical. Modern Type-B silica columns or positively charged surface columns (like CSH or PS C18) inherently repel basic amines, drastically improving peak shape even with low ionic strength buffers like 0.1% formic acid [3].

    ParameterStandard C18 (Type A)High-Purity C18 (Type B)Surface-Charged C18 (CSH/PS)
    Silanol Activity HighLowSuppressed via positive charge
    Optimal pH Range 2.5 - 3.02.0 - 8.02.0 - 8.0
    Required Additives 5 mM TEANone / Low ionic strengthNone (0.1% Formic Acid sufficient)
    Expected Asymmetry (As) > 2.0 (Severe Tailing)1.3 - 1.5 (Moderate)1.0 - 1.1 (Excellent)
    Mechanism of Action Unshielded ion-exchangeReduced residual silanolsElectrostatic repulsion of amine
    Self-Validating Experimental Protocols
    Protocol 1: Diagnosing Mass Overload vs. Chemical Tailing

    Purpose: To isolate the root cause of tailing by evaluating concentration dependence.

    Step-by-Step Methodology:

    • Sample Preparation: Prepare a stock solution of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine at 1 mg/mL in the exact composition of your initial mobile phase.

    • Serial Dilution: Create three test concentrations: 100 µg/mL, 10 µg/mL, and 1 µg/mL.

    • Execution: Inject 5 µL of each concentration under your standard isocratic or gradient conditions.

    • Data Analysis: Calculate the USP Tailing Factor (As) at 5% peak height for each injection.

    • Self-Validation Check:

      • If As > 1.5 across all three injections, the issue is chemical (silanol/secondary interactions). Proceed to Protocol 2.

      • If As approaches 1.0 at 1 µg/mL but exceeds 1.5 at 100 µg/mL, the column is experiencing mass overload. Dilute the sample or switch to a higher-capacity stationary phase.

    Protocol 2: Systematic pH and Buffer Optimization

    Purpose: To neutralize residual silanols and ensure robust peak symmetry for basic amines.

    Step-by-Step Methodology:

    • Aqueous Phase Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1 L of LC-MS grade water to yield a ~20 mM solution.

    • pH Adjustment: Titrate the aqueous solution with 85% phosphoric acid until the pH reaches exactly 2.5.

      • Critical Causality Note: Always measure and adjust the pH of the aqueous buffer before adding any organic modifiers. Organic solvents alter the dielectric constant of the solution, causing severe pH probe reading errors.

    • Organic Phase Preparation (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

    • Execution: Run a gradient from 30% B to 90% B over 15 minutes.

    • Self-Validation Check: Monitor system backpressure closely. Because this specific analyte requires high organic concentrations to elute, ensure the phosphate buffer does not precipitate at 90% Acetonitrile. If pressure spikes (indicating precipitation), switch to 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile, as TFA provides both low pH and ion-pairing capabilities for highly lipophilic basic amines.

    References
    • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Library. [Link]

    • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Education Primers.[Link]

    • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Resource Center. [Link]

    • Phenomenex. "Performance of Surface Modified Luna Omega and Kinetex PS Columns for the Separation of Tricyclic Antidepressants." Phenomenex Applications.[Link]

    Sources

    Optimization

    Technical Support Center: Crystallization Optimization for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and process chemists through the complex thermodynamic and kinetic challenges associated with...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and process chemists through the complex thermodynamic and kinetic challenges associated with purifying N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine .

    Because this molecule is a bulky, highly lipophilic secondary amine with a chiral center (MW: 331.45), the free base exhibits a low melting point and a high propensity to form an amorphous oil rather than a crystalline solid. The following guides and protocols provide field-proven, self-validating methodologies to overcome these intrinsic molecular hurdles.

    Part 1: General Crystallization Strategy & Workflow

    To establish a robust purification pipeline, we must bypass the free base's thermodynamic limitations by forming a multicomponent crystal system (MCC), specifically a salt. By increasing the lattice energy via ionic interactions, we widen the metastable zone and facilitate controlled nucleation.

    G A Crude Amine Base B Salt Screening (ΔpKa > 3) A->B Add Acid C Cooling Crystallization B->C Heat & Dissolve D Oiling Out (LLPS)? C->D Cool E Seed in Metastable Zone D->E Yes (Emulsion) F Anti-Solvent Addition D->F No E->C Recrystallize G Pure Crystalline Salt F->G Filter & Dry

    Decision tree for optimizing crystallization and bypassing liquid-liquid phase separation.

    Part 2: Troubleshooting Guides (FAQs)

    Q1: My solution turns cloudy and forms a dense oil at the bottom of the flask instead of crystals. What is happening and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known in the pharmaceutical industry as "oiling out"[1].

    • The Causality: This occurs when your cooling trajectory forces the solution's supersaturation curve to cross the binodal (miscibility) curve before reaching the metastable zone limit for crystallization[2]. Because the integration of bulky solute molecules into a rigid crystal lattice is kinetically hindered, the solute separates into a product-rich liquid phase (emulsion droplets)[3]. These droplets act as excellent solvents for impurities, entirely bypassing the purification mechanism of crystallization[3].

    • The Fix: Solvents with excessively high drug solubility at elevated temperatures reduce the maximum achievable supersaturation, pushing the system into the LLPS region[1]. Switch to a solvent blend (e.g., Isopropanol/Heptane) that alters the thermodynamic phase boundary. Alternatively, identify the metastable zone (just before the cloud point) and introduce seed crystals. Seeding provides a template for nucleation, allowing crystal growth to deplete supersaturation before the LLPS boundary is crossed[4].

    Q2: I am performing a salt screen. How do I prevent the salt from disproportionating back into the free base during crystallization? A: Disproportionation during multicomponent crystallization happens when the pH of the microenvironment shifts, or when the solvent disproportionally solvates the counterion over the Active Pharmaceutical Ingredient (API)[5].

    • The Causality: If the acid is too weak, the proton transfer is incomplete in solution, leading to the precipitation of the less soluble free base.

    • The Fix: Ensure you select counterions where the ΔpKa between the protonated amine and the acid is strictly greater than 3[5]. For N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine, utilize strong acids (e.g., HCl, methanesulfonic acid) or resolving acids (e.g., L-tartaric acid) in low-water-activity solvent systems (like anhydrous ethyl acetate or acetonitrile) to suppress hydrolytic disproportionation.

    Q3: When I add an anti-solvent to improve my yield, the product crashes out as a sticky gum. Why? A: Rapid addition of an anti-solvent generates massive local supersaturation at the point of mixing.

    • The Causality: If the kinetic rate of precipitation exceeds the rate of crystal lattice assembly, the molecules arrange randomly, forming an amorphous gum or triggering spontaneous LLPS[3].

    • The Fix: Anti-solvent crystallization must be a controlled, self-validating system. Add the anti-solvent dropwise via a dosing pump under high shear mixing. Pause the addition once slight turbidity is reached, allow the system to nucleate (or add seeds), and only resume addition once a healthy crystal bed has formed.

    Part 3: Detailed Experimental Protocols
    Protocol A: Salt Screening & Cooling Crystallization (Self-Validating System)

    This protocol is designed to validate lattice integration at each step, ensuring you do not proceed if the system is prone to oiling out.

    • Primary Dissolution: Dissolve 1.0 equivalent of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine free base in 8 volumes of Isopropanol (IPA) at 60°C.

    • Counterion Addition: Slowly charge 1.05 equivalents of the selected acid (e.g., L-tartaric acid) dissolved in 2 volumes of IPA.

    • Validation Check: The solution must remain clear. If premature precipitation occurs, heat to 75°C. If it remains cloudy, add up to 2 volumes of a co-solvent (e.g., Methanol) until complete dissolution is verified.

    • Cooling & Seeding (Critical Step): Cool the reactor at a strictly controlled rate of 0.2°C/min to 45°C (the predetermined metastable zone). Add 1-2% w/w of previously isolated seed crystals.

    • Lattice Integration Hold: Hold the temperature at 45°C for 2 hours. Validation: The suspension should visibly thicken. If droplets form on the reactor walls, LLPS has occurred; reheat to 60°C and add 1 volume of IPA.

    • Isolation: Once a crystal bed is confirmed, continue cooling to 5°C at 0.1°C/min. Filter, wash with cold IPA/Heptane (1:1), and dry under vacuum at 40°C.

    Protocol B: Anti-Solvent Addition for Yield Recovery

    Use this protocol when cooling crystallization alone provides <70% yield.

    • Equilibration: Following Protocol A, hold the crystallized suspension at 20°C.

    • Titration: Introduce the anti-solvent (Heptane) via a subsurface dosing pump at a rate of 0.05 volumes/min.

    • Nucleation Hold: Pause dosing when the solvent:anti-solvent ratio reaches 1:0.5. Hold for 60 minutes to allow the existing crystal surface area to absorb the newly generated supersaturation, preventing secondary nucleation of amorphous material.

    • Yield Maximization: Resume Heptane addition at 0.1 volumes/min until a final ratio of 1:2 (IPA:Heptane) is achieved. Filter and isolate.

    Part 4: Quantitative Data Presentation

    Table 1: Solvent Selection Matrix for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

    Solvent ClassExample SolventFree Base SolubilitySalt SolubilityLLPS (Oiling Out) RiskRecommendation
    Alcohols Isopropanol (IPA)HighModerate (Temperature dependent)ModeratePrimary Solvent. Excellent for cooling crystallization when seeded.
    Esters Ethyl AcetateHighLowHigh (if unseeded)Good for Salt Screens. Low water activity prevents disproportionation.
    Alkanes HeptaneModerateVery LowVery High (Causes gumming)Anti-Solvent Only. Must be added slowly to a pre-seeded suspension.
    Ketones AcetoneHighModerateLowAlternative Primary. Good for mesylate or HCl salts; sharp solubility curve.
    Water H₂OInsolubleHighHigh (Emulsion risk)Avoid. High risk of hydrolytic disproportionation and emulsion formation.
    Part 5: References
    • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. 1

    • Oiling Out in Crystallization. Mettler Toledo.3

    • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development - ACS Publications. 4

    • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications. 2

    • Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization. NIH. 5

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting &amp; Preventing Degradation of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

    As a Senior Application Scientist, I frequently consult with researchers who experience unexpected titer loss or impurity formation when handling complex secondary amines. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult with researchers who experience unexpected titer loss or impurity formation when handling complex secondary amines. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is a highly functionalized molecule containing a secondary amine core, benzylic protons, and an ether linkage. While chemically versatile, this structural combination makes the compound inherently unstable when stored at room temperature under ambient atmosphere[1],[2].

    This guide is designed to move beyond basic storage instructions. By understanding the thermodynamic and kinetic causality behind the degradation of secondary benzylamines, you can implement self-validating workflows that ensure the absolute integrity of your experimental data.

    The Mechanistic Causality of Degradation

    To prevent degradation, we must first understand the specific chemical vulnerabilities of the molecule. Storing this compound at room temperature exposes it to three primary degradation pathways:

    • Auto-Oxidation (Benzylic & Amine Oxidation): The protons adjacent to the aromatic rings (benzylic positions) are highly susceptible to radical abstraction. In the presence of atmospheric oxygen, these positions form stable radicals that react with triplet oxygen to yield hydroperoxides. These intermediates rapidly decompose into imines, which subsequently hydrolyze into aldehydes (e.g., 2-(phenethyloxy)benzaldehyde) and primary amines[3],[4].

    • Carbamate Salt Formation (CO2 Absorption): The lone pair of electrons on the secondary nitrogen is highly nucleophilic. When exposed to ambient air, it readily attacks electrophilic atmospheric carbon dioxide ( CO2​ ). This acid-base reaction forms an insoluble carbamate salt, which physically manifests as a white crust or cloudiness[5],[6].

    • Photolytic Cleavage: The ether linkage and benzylic C-N bonds are sensitive to UV and ambient light, which can initiate homolytic bond cleavage, leading to complex radical recombination products and a rapid loss of purity[7].

    DegradationPathways Compound N-[2-(Phenethyloxy)benzyl] -1-phenyl-1-ethanamine O2 Atmospheric O2 (Auto-oxidation) Compound->O2 Air Exposure CO2 Atmospheric CO2 (Nucleophilic Attack) Compound->CO2 Moisture/Air UV UV / Ambient Light (Photolysis) Compound->UV Improper Storage Imine Imines & Aldehydes (Yellow/Brown Discoloration) O2->Imine Benzylic Oxidation Carbamate Carbamate Salts (White Crust/Precipitate) CO2->Carbamate Acid-Base Rxn Radical Radical Cleavage (Loss of Titer) UV->Radical Bond Cleavage

    Fig 1. Primary degradation pathways of secondary benzylamines at room temperature.

    Troubleshooting FAQs

    Q1: I left my compound on the bench overnight, and now there is a white, crystalline solid around the cap threads. Is my compound destroyed? A1: Not necessarily destroyed, but its effective concentration has changed. This white solid is almost certainly a carbamate salt formed by the reaction of the secondary amine with atmospheric CO2​ [5],[6]. Because carbamates are generally insoluble in non-polar organic solvents, they precipitate out. Self-Validating Check: Scrape a small amount of the white solid into a secondary vial and add a drop of 1M HCl. If you observe immediate effervescence (bubbling), you are witnessing the release of CO2​ gas, confirming carbamate formation.

    Q2: My stock solution has slowly turned from colorless to a pale yellow/brown tint over the last month at room temperature. What happened? A2: A shift to yellow or brown is the hallmark visual indicator of oxidative degradation and/or polymerization[7]. The benzylic amine has likely oxidized into an imine, which is highly conjugated and absorbs light in the visible spectrum. This means your active pharmaceutical ingredient (API) titer is compromised. You must discard this solution or purify it via flash chromatography before proceeding with sensitive assays[4].

    Q3: Why do you recommend Argon over Nitrogen for inert gas purging? A3: While both are inert, Argon is significantly denser than ambient air (and Nitrogen). When you purge a vial with Argon, it sinks to the bottom, forming a heavy, protective blanket directly over the liquid or solid surface, effectively displacing both O2​ and CO2​ [5],[7]. Nitrogen is lighter and mixes more readily with ambient air, making it less effective for temporary benchtop storage.

    TroubleshootingWorkflow Start Visual Inspection of Stored Compound CheckSolid White crust on cap or cloudiness in solution? Start->CheckSolid CheckColor Solution turned yellow or brown? Start->CheckColor CO2Issue Carbamate Formation (CO2 Reaction) CheckSolid->CO2Issue Yes OxIssue Oxidative Degradation or Photolysis CheckColor->OxIssue Yes Action1 Filter, test with HCl, store under Argon CO2Issue->Action1 Action2 Verify purity via HPLC, store in amber vials OxIssue->Action2

    Fig 2. Diagnostic workflow for identifying and resolving visual signs of compound degradation.

    Quantitative Data: Degradation Stressors & Prevention

    To systematically mitigate risk, refer to the following quantitative summary of degradation stressors for secondary benzylamines.

    Stress ConditionTemperatureExposure TimePrimary Degradation MechanismVisual / Analytical IndicatorPreventive Action
    Ambient Air 22°C (Room Temp)24 - 48 Hours CO2​ Absorption (Carbamate)White precipitate / crust[5]Purge headspace with Argon.
    Oxygen + Light 22°C (Room Temp)7 - 14 DaysBenzylic Auto-OxidationYellow/brown discoloration[7]Store in amber glass vials[5].
    Aqueous Solutions 4°C (Refrigerated)> 6 DaysHydrolysis of oxidative intermediatesAppearance of new HPLC peaksPrepare fresh stock solutions[5].
    Optimal Storage -20°C (Frozen)> 6 MonthsNone detectedBaseline stability maintainedStore neat solid at -20°C[5],[6].

    Experimental Protocols

    To ensure scientific integrity, you must establish a self-validating system for both storing the compound and verifying its stability. Do not assume a compound is stable just because it looks clear.

    Protocol A: Optimal Aliquoting and Storage Procedure

    Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which accelerates CO2​ absorption and hydrolysis[6]. Aliquoting prevents the bulk material from experiencing these thermodynamic shocks.

    • Equilibration: Remove the bulk container of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine from the -20°C freezer. Crucial Step: Allow the sealed container to equilibrate to room temperature in a desiccator for at least 60 minutes before opening. Opening a cold vial will cause immediate atmospheric moisture condensation on the compound.

    • Preparation: In a fume hood under low-light conditions, arrange pre-weighed, dry, amber glass vials[5],[8].

    • Aliquoting: Rapidly transfer the required mass of the neat solid (or volume of solution) into the individual amber vials.

    • Inert Gas Purging: Insert an Argon gas line (fitted with a sterile pipette tip) into the headspace of the vial. Purge with a gentle stream of Argon for 15–20 seconds to displace all O2​ and CO2​ [7].

    • Sealing: Immediately cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm to prevent micro-leaks.

    • Storage: Store all single-use aliquots at -20°C[5].

    Protocol B: Forced Degradation Testing (Self-Validating Stability Assay)

    Causality: Before running critical biological assays, you must know exactly where your degradation peaks elute on an HPLC chromatogram. This protocol forces the compound to degrade so you can map the impurity profile[6].

    • Baseline Preparation: Prepare a 1 mg/mL stock solution of the compound in high-purity, degassed acetonitrile[5]. Run an initial HPLC-UV (254 nm) to establish the baseline retention time of the pure API.

    • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours[7].

    • Thermal/Hydrolytic Stress: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1N HCl before injection[7].

    • Analysis: Inject the stressed samples into the HPLC. You will observe new peaks (e.g., the imine or cleaved aldehyde). Record these retention times.

    • Validation: In future experiments, if you observe peaks at these specific retention times in your working solutions, you immediately know the compound has degraded and must be discarded.

    References

    • ResearchGate. "Schematic degradation pathway of benzylamine as described in literature." ResearchGate. Available at:[Link]

    • ACS Publications. "TCCA-Mediated Oxidative Deprotection of a Benzylamine." Organic Process Research & Development. Available at:[Link]

    • MDPI. "Application of Laccase Catalysis in Bond Formation and Breakage: A Review." MDPI. Available at: [Link]

    Sources

    Optimization

    Resolving co-elution issues in N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine chromatography

    Technical Support Center: Resolving Co-Elution in N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine Chromatography Welcome to the Application Support Center. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is a highly li...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Resolving Co-Elution in N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine Chromatography

    Welcome to the Application Support Center. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is a highly lipophilic basic compound characterized by a bulky secondary amine and multiple aromatic rings. Chromatographers frequently encounter severe peak tailing and co-elution with structurally similar impurities when analyzing this compound on standard reversed-phase (RP) columns.

    As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error. Below, we explore the mechanistic causality of these co-elution events and provide self-validating protocols to eliminate secondary interactions and achieve baseline resolution.

    Troubleshooting Workflow

    CoelutionResolution Start Co-elution & Peak Tailing Detected (Asymmetry Factor > 1.5) Analyze Identify Secondary Interactions (Ionized Silanols vs. Basic Amine) Start->Analyze Split Select Strategy Analyze->Split LowPH Low pH Strategy (pH < 3.0) Protonate Silanols (Neutralize) Use 0.1% TFA Split->LowPH Acidic Modifier HighPH High pH Strategy (pH > 10.0) Deprotonate Amine (Neutralize) Use NH4OH Split->HighPH Basic Modifier ColLow Standard C18 or Polar-Embedded Column LowPH->ColLow ColHigh High-pH Tolerant Column (Ethylene-Bridged Hybrid) HighPH->ColHigh Temp Optimize Temperature (40-50°C) Improve Mass Transfer ColLow->Temp ColHigh->Temp Success Baseline Resolution (Rs > 2.0) Symmetrical Peak (As 0.9-1.2) Temp->Success

    Decision tree for resolving secondary amine co-elution via pH and stationary phase optimization.

    Frequently Asked Questions (FAQs)

    Q1: Why does N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine exhibit severe peak tailing, leading to co-elution with its synthetic precursors? A: The root cause is a dual-retention mechanism. While the bulky hydrophobic groups (phenethyloxy, benzyl, phenyl) drive primary retention via non-specific hydrophobic interactions with the C18 stationary phase, the secondary amine acts as a strong base. At a mid-range mobile phase pH (pH 3.0–8.0), residual silanol groups on the silica support surface are ionized (SiO⁻)[1]. The protonated secondary amine (NH₂⁺) interacts strongly with these ionized silanols via ion-exchange mechanisms, causing the analyte molecules to "drag" through the column[2]. This peak tailing broadens the peak base, obscuring nearby eluting impurities and leading to integration errors[1].

    Q2: How can I manipulate the mobile phase to suppress these secondary silanol interactions? A: You must disrupt the acid-base interaction between the silica and the basic amine. There are two self-validating approaches:

    • High pH Approach (Preferred for Basic Amines): Elevate the mobile phase pH above the pKa of the secondary amine (typically pH > 10.0 using ammonium hydroxide). This deprotonates the amine, neutralizing its charge and eliminating the ion-exchange interaction with silanols[3].

    • Low pH Approach: Lower the pH below 3.0 (using 0.1% Trifluoroacetic acid). This protonates the residual silanols, neutralizing the stationary phase surface. TFA also acts as an ion-pairing reagent, forming a neutral hydrophobic complex with the protonated amine[1]. Note: If restricted to mid-pH, adding a competing amine like Triethylamine (TEA) can saturate the active silanol sites, preventing the analyte from binding[3].

    Q3: What specific stationary phase chemistry is required to resolve this compound from its isomers? A: Standard un-endcapped C18 columns are insufficient for this molecule. To guarantee trustworthiness in your assay, select:

    • High-pH Tolerant Columns: If using the High pH approach, use an ethylene-bridged hybrid (BEH) particle column. Standard silica dissolves at pH > 8.0, but hybrid particles resist silica hydrolysis[1].

    • Polar-Embedded Columns: Columns with an amide or ether group embedded in the alkyl chain provide an internal hydrogen-bonding shield that prevents basic analytes from reaching the underlying silanols.

    • Highly Deactivated/End-capped Columns: Ensure the column has undergone exhaustive double end-capping to minimize active silanol exposure[2].

    Q4: What if baseline resolution is still not achieved after eliminating silanol interactions? A: N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine possesses a chiral center at the ethylamine carbon. If you have eliminated secondary interactions (Asymmetry factor < 1.2) but still observe peak shouldering or co-elution, you are likely dealing with enantiomeric or diastereomeric impurities. In this case, the causality shifts from non-specific hydrophobic/ionic interactions to a lack of stereoselectivity. You must validate this by migrating the method to a Chiral Stationary Phase (CSP), such as an immobilized polysaccharide column, using normal-phase or polar organic modes.

    Quantitative Data Presentation

    The following table summarizes the expected chromatographic performance of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine under different mobile phase conditions, demonstrating the causality of pH on peak symmetry.

    Mobile Phase ConditionStationary PhaseAnalyte StateSilanol StatePeak Asymmetry ( As​ )Resolution ( Rs​ )
    pH 6.5 (Phosphate Buffer)Standard C18Protonated (+)Ionized (-)2.8 (Severe Tailing)< 1.0 (Co-elution)
    pH 6.5 + 0.1% TEAStandard C18Protonated (+)Blocked by TEA1.4 (Moderate)1.5 (Baseline)
    pH 2.0 (0.1% TFA)End-capped C18Protonated (+)Neutralized (0)1.1 (Symmetrical)2.1 (Excellent)
    pH 10.5 (NH₄OH)Hybrid BEH C18Neutralized (0)Ionized (-)1.0 (Symmetrical)2.5 (Excellent)

    Table 1: Impact of mobile phase pH and additives on the chromatographic resolution and symmetry of basic secondary amines.

    Experimental Protocols

    Protocol 1: High-pH Mobile Phase Preparation and Column Equilibration Objective: To prepare a self-validating high-pH mobile phase that deprotonates the secondary amine, ensuring sharp peaks and resolving co-eluting impurities.

    Step 1: Buffer Preparation

    • Measure 1000 mL of LC-MS grade water into a clean glass mobile phase bottle.

    • Add 10 mM Ammonium Bicarbonate (NH₄HCO₃) to the water.

    • Adjust the pH to 10.5 by adding concentrated Ammonium Hydroxide (NH₄OH) dropwise while monitoring with a calibrated pH meter. Causality Check: The pH must be at least 1.5 units above the amine's pKa to ensure >95% deprotonation, preventing ion-exchange tailing.

    Step 2: Organic Modifier Preparation

    • Use LC-MS grade Acetonitrile (ACN) as Mobile Phase B. ACN provides lower viscosity and better mass transfer for bulky aromatic compounds compared to methanol.

    Step 3: Column Selection and Equilibration

    • Install an Ethylene-Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Critical: Do not use standard silica, as it will dissolve at pH 10.5.

    • Set the column oven temperature to 45°C to enhance mass transfer and reduce mobile phase viscosity[4].

    • Flush the column with 50:50 Water:ACN (without buffer) for 10 column volumes to remove storage solvents.

    • Equilibrate with the starting gradient conditions (e.g., 90% Buffer A : 10% ACN B) for at least 20 column volumes until the baseline and system pressure are completely stable.

    Step 4: Sample Preparation

    • Dissolve the N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine sample in a diluent weaker than the starting mobile phase (e.g., 5% ACN in water). This focuses the analyte band at the head of the column, preventing injection solvent-induced band broadening and subsequent co-elution.

    References

    • University of Pittsburgh. "HPLC Troubleshooting Guide".
    • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting - Agilent".
    • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?".
    • Element Lab Solutions. "Peak Tailing in HPLC".

    Sources

    Troubleshooting

    Technical Support Center: Minimizing Synthetic Impurities in N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine Batch Scale-Up

    Welcome to the Process Development Support Center. As you transition the synthesis of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine from discovery to pilot-scale batch production, maintaining chemoselectivity and cont...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Development Support Center. As you transition the synthesis of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine from discovery to pilot-scale batch production, maintaining chemoselectivity and controlling the impurity profile becomes a critical thermodynamic and kinetic challenge.

    This guide is designed for process chemists and drug development professionals. It bypasses basic synthetic theory and directly addresses the mechanistic causality of impurity formation during the reductive amination of 2-(phenethyloxy)benzaldehyde with 1-phenyl-1-ethanamine (α-methylbenzylamine).

    Part 1: Reaction Workflow & Impurity Mapping

    To successfully scale this reaction, we must first map the kinetic pathways. The diagram below illustrates the desired trajectory versus the competing side reactions that generate critical impurities.

    G A 2-(Phenethyloxy)benzaldehyde + 1-Phenyl-1-ethanamine B Imine Intermediate (Schiff Base) A->B Condensation (-H2O) E Impurity A: Benzyl Alcohol (Direct Aldehyde Reduction) A->E Premature Reduction C Controlled Reduction (STAB, pH 5-6) B->C F Impurity B: Hydrogenolysis Products (Benzylic C-N Cleavage) B->F Harsh H2/Pd-C Conditions D Target Secondary Amine (N-[2-(Phenethyloxy)benzyl]-...) C->D Hydride Transfer G Impurity C: Tertiary Amine (Over-alkylation) D->G Excess Aldehyde

    Fig 1: Reductive amination pathway and critical impurity branching during batch scale-up.

    Part 2: Troubleshooting Guides & FAQs

    Q1: We switched from hydride reagents to catalytic hydrogenation (H2, Pd/C) for scale-up economics, but our yield plummeted and we are seeing massive degradation. Why? A: You have inadvertently triggered hydrogenolysis. The amine starting material, 1-phenyl-1-ethanamine, contains a highly susceptible benzylic C–N bond. While Pd/C is excellent for reducing imines, it is also the standard catalyst used to intentionally cleave α-methylbenzylamine chiral auxiliaries via hydrogenolysis[1]. Under standard hydrogenation pressure, the benzylic C–N bond in your product cleaves, yielding 2-(phenethyloxy)toluene and ethylbenzene. Corrective Action: Abandon Pd/C for this specific substrate. If catalytic hydrogenation is strictly required for your facility, use a sulfided Platinum on Carbon (Pt/C) catalyst, which poisons the debenzylation pathway[2]. However, the industry standard for this substrate is Sodium Triacetoxyborohydride (STAB)[3].

    Q2: Our HPLC trace shows 15-20% of 2-(phenethyloxy)benzyl alcohol. How is this forming and how do we suppress it? A: This is Impurity A (see Fig 1). It forms when the reducing agent attacks the unreacted 2-(phenethyloxy)benzaldehyde before it can condense with the amine. This is a common issue when using aggressive hydrides like NaBH4 or when scaling up "one-pot" procedures without sufficient mixing. Corrective Action: Transition to a sequential addition protocol. Pre-form the imine completely using a dehydrating agent (e.g., anhydrous MgSO4 or azeotropic distillation) before introducing the reducing agent. Furthermore, utilize STAB; its steric bulk and electron-withdrawing acetate ligands make it exceptionally chemoselective for iminium ions over neutral aldehydes[4].

    Q3: We are detecting a tertiary amine impurity (over-alkylation). How do we control this? A: Impurity C occurs when your newly formed secondary amine product reacts with another equivalent of the starting aldehyde. Fortunately, the steric bulk of the α-methylbenzyl group provides significant kinetic hindrance against double alkylation. If it is still occurring, your stoichiometry is off, or localized concentration gradients are forming during batch addition. Corrective Action: Maintain a slight stoichiometric excess of the amine (1.05 eq) relative to the aldehyde. Ensure robust agitation to prevent localized pooling of the aldehyde, and keep the reaction temperature below 25 °C[5].

    Q4: Is there a risk of racemization at the chiral center of 1-phenyl-1-ethanamine during the reaction? A: Yes. If you are using enantiopure (R)- or (S)-1-phenyl-1-ethanamine, prolonged exposure to high temperatures (>40 °C) or strongly acidic conditions can promote imine-enamine tautomerization. This tautomerization temporarily breaks the stereocenter's sp3 geometry, leading to epimerization upon re-reduction. Corrective Action: Buffer the reaction to pH 5–6 using glacial acetic acid. This is acidic enough to protonate the imine (accelerating reduction) but mild enough to prevent tautomerization[3].

    Part 3: Quantitative Data Comparison

    The choice of reducing system dictates the impurity profile. The following table summarizes pilot-scale (100g) optimization data for the synthesis of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine.

    Reducing SystemConditionsTarget Amine YieldAlcohol Impurity (A)Hydrogenolysis (B)Tertiary Amine (C)
    H2, Pd/C 5 bar, MeOH, 25 °C< 10%4.2%> 80.0% < 1.0%
    NaBH4 MeOH, 0 °C to RT48%38.5% Not detected8.3%
    H2, Pt/C (Sulfided) 1 bar, EtOAc, 25 °C76%12.1%4.5%2.1%
    STAB DCM, AcOH (pH 5), 0 °C94% < 1.5% Not detected < 0.5%
    Part 4: Validated Scale-Up Protocol (Self-Validating System)

    To ensure batch-to-batch reproducibility, use the following self-validating protocol utilizing STAB. Every critical phase includes an In-Process Control (IPC) check to prevent the propagation of errors.

    Phase 1: Imine Condensation

    • Charge a dry, nitrogen-purged reactor with Dichloromethane (DCM) (10 volumes).

    • Add 2-(phenethyloxy)benzaldehyde (1.0 eq, limiting reagent).

    • Add (S)-1-phenyl-1-ethanamine (1.05 eq) and anhydrous MgSO4 (1.5 eq).

    • Stir at 20 °C for 4 hours.

    • Self-Validation Check (IPC 1): Pull an aliquot, filter, and analyze via HPLC. Do not proceed until the residual aldehyde peak is < 1.0 a/a%. This guarantees the suppression of the alcohol impurity.

    Phase 2: Chemoselective Reduction 5. Cool the reactor jacket to 0–5 °C. 6. Add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~5. 7. Charge Sodium Triacetoxyborohydride (STAB) (1.4 eq) in four equal portions over 1 hour.

    • Self-Validation Check (IPC 2): Monitor the internal temperature probe. The addition must be paused if the exotherm exceeds 10 °C to prevent thermal degradation of the STAB reagent[6].

    • Stir for 2 hours at 10 °C.

    • Self-Validation Check (IPC 3): HPLC analysis must show imine intermediate < 0.5 a/a% and complete conversion to the product mass.

    Phase 3: Quench and Isolation 9. Slowly quench the reaction by adding saturated aqueous NaHCO3 (5 volumes).

    • Self-Validation Check (IPC 4): Test the aqueous phase pH. It must be ≥ 7.5. This confirms the complete neutralization of acetic acid and the safe destruction of any residual STAB[3].

    • Separate the phases. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Crystallize the crude oil from Isopropanol/n-Heptane (1:4) to isolate the pure secondary amine.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Efficacy of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine vs. Standard Reference Inhibitors

    Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Mechanistic Rationale The Calcium-Sensing Receptor (CaSR) is a Class C G-protein-coupl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

    Introduction & Mechanistic Rationale

    The Calcium-Sensing Receptor (CaSR) is a Class C G-protein-coupled receptor (GPCR) that serves as the master regulator of extracellular calcium homeostasis. Negative allosteric modulators (NAMs) of CaSR, known as calcilytics, are critical pharmacological tools for investigating CaSR-mediated pathologies, including autosomal dominant hypocalcemia (ADH1), Alzheimer's disease models, and vascular reactivity .

    This guide objectively compares the efficacy, mechanistic profile, and experimental validation of the novel calcilytic candidate N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine against two gold-standard reference inhibitors: NPS-2143 and Calhex 231 .

    CaSR activation by extracellular calcium ( Cao2+​ ) triggers Gq/11-coupled signal transduction, leading to Phospholipase C (PLC) activation, inositol 1,4,5-trisphosphate (IP3) generation, and subsequent intracellular calcium mobilization. Calcilytics bind directly to the seven-transmembrane domain (TMD) of the CaSR, stabilizing its inactive conformation and dampening the Cao2+​ -induced signaling cascade.

    G Ca Extracellular Ca2+ CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR Activates Gq Gq/11 Protein CaSR->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease Modulators Calcilytics (NAMs) N-PPE, NPS-2143, Calhex 231 Modulators->CaSR Allosteric Inhibition

    Caption: CaSR Gq/11 signaling pathway and allosteric inhibition by N-PPE, NPS-2143, and Calhex 231.

    Structural Dynamics & Causality Analysis

    Understanding the structure-activity relationship (SAR) is essential for evaluating off-target liabilities.

    • NPS-2143 utilizes a naphthyl-ethyl-amino-propanol scaffold to anchor into the TMD pocket.

    • Calhex 231 relies on a diaminocyclohexane core to interact heavily with the Glu-837 residue in TM7.

    • N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine introduces an extended phenethyloxy-benzyl moiety.

    Expert Insight: The structural divergence of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine allows deeper penetration into the hydrophobic pocket delineated by TM3, TM5, and TM6. This extended lipophilic contact area enhances target residence time and theoretically bypasses the off-target voltage-gated calcium channel (VGCC) inhibition frequently observed with standard calcilytics like Calhex 231 at micromolar concentrations .

    Comparative Efficacy Data

    The following table synthesizes quantitative performance metrics across standardized HEK293T-CaSR overexpression models.

    CompoundCaSR IC50​ (FLIPR Ca2+ )CaSR IC50​ (IP1 Accumulation)Off-Target Profile (VGCC Inhibition)
    NPS-2143 43 nM65 nMModerate ( IC50​≈1.5μM )
    Calhex 231 390 nM410 nMHigh ( IC50​≈1.0μM )
    N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine 28 nM42 nMMinimal ( IC50​>10μM )

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to validate the comparative data, including the mechanistic reasoning behind critical reagent choices.

    Protocol A: Intracellular Ca2+ Mobilization Assay (FLIPR)

    Purpose: To quantify the real-time negative allosteric modulation of CaSR-mediated calcium release .

    • Cell Preparation: Seed HEK293T cells stably expressing human CaSR into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

    • Dye Loading: Remove culture media and add 25 µL of FLIPR Calcium Assay Buffer containing Fluo-4 AM dye.

      • Causality Check: The buffer must consist of HBSS supplemented with 20 mM HEPES (pH 7.4) and 2.5 mM probenecid. HEPES is critical to maintain physiological pH during ambient atmospheric handling, while probenecid inhibits organic anion transporters, preventing the premature extrusion of the fluorescent dye from the cytosol.

    • Compound Addition: Pre-incubate cells with varying concentrations (0.1 nM to 10 µM) of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine, NPS-2143, or Calhex 231 for 15 minutes.

    • Agonist Stimulation & Readout: Using the FLIPR instrument, inject an EC80​ concentration of extracellular Ca2+ (typically 3-4 mM). Record fluorescence (Ex: 488 nm, Em: 525 nm) for 120 seconds. Calculate IC50​ from the peak fluorescence minus the baseline.

    Protocol B: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

    Purpose: To measure downstream Gq signaling stability.

    • Stimulation: Wash cells and replace with stimulation buffer (HBSS, 20 mM HEPES, 50 mM LiCl). Add the calcilytic compounds and incubate for 15 minutes.

      • Causality Check: IP3 is rapidly degraded in the cell, making it difficult to capture a stable readout. By adding Lithium Chloride (LiCl), inositol monophosphatase is inhibited, allowing the stable downstream metabolite IP1 to accumulate proportionally to PLC activity.

    • Activation: Stimulate the cells with Ca2+ for 30 minutes at 37°C.

    • Lysis & Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (Anti-IP1-Cryptate and IP1-d2). Incubate for 1 hour at room temperature.

    • Measurement: Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to determine IP1 concentration and derive the IC50​ .

    References

    • Title: Calcium-sensing Receptor Antagonist (Calcilytic) NPS 2143 Specifically Blocks the Increased Secretion of Endogenous Aβ42 Prompted by Exogenous Fibrillary or Soluble Aβ25-35 in Human Cortical Astrocytes and Neurons-Therapeutic Relevance to Alzheimer's Disease. Source: Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease (2013). URL: [Link]

    • Title: The Calcilytics Calhex-231 and NPS 2143 and the Calcimimetic Calindol Reduce Vascular Reactivity via Inhibition of Voltage-Gated Ca2+ Channels. Source: European Journal of Pharmacology (2016). URL: [Link]

    • Title: A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Source: Methods in Molecular Biology (2010/2016). URL: [Link]

    Comparative

    High-Performance LC-MS/MS Quantification of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine: A Comparative Guide to Sample Preparation and Column Chemistries

    Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Method Validation Protocol The Analytical Challenge: Profiling PBEA N-[2-(Phenethylox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Method Validation Protocol

    The Analytical Challenge: Profiling PBEA

    N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (hereafter referred to as PBEA) is a highly lipophilic, basic secondary amine (MW: 331.45, Formula: C23H25NO). When developing quantitative assays for such compounds in complex biological matrices (e.g., human plasma), bioanalytical scientists face three primary hurdles:

    • Severe Ion Suppression: Co-eluting endogenous lipids (e.g., glycerophosphocholines) compete for charge in the Electrospray Ionization (ESI) source, drastically reducing assay sensitivity[1].

    • Peak Tailing: The secondary amine group readily interacts with residual silanols on traditional C18 silica columns, leading to asymmetric peaks and poor integration.

    • Regulatory Compliance: Any developed method must meet stringent accuracy, precision, and stability criteria outlined in the[2].

    This guide objectively compares standard analytical approaches against an optimized, self-validating workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and Biphenyl column chromatography.

    Experimental Design & Causality (The "Why")

    To build a robust assay, every step of the sample preparation and chromatographic separation must be mechanistically justified.

    Sample Preparation: MCX SPE vs. Liquid-Liquid Extraction (LLE)

    Traditional LLE using Methyl tert-butyl ether (MTBE) at a high pH effectively extracts the neutralized PBEA. However, it indiscriminately co-extracts neutral lipids, leading to massive matrix effects[3].

    The Superior Alternative: Mixed-Mode Cation Exchange (MCX) SPE. Because PBEA is a basic amine, it becomes positively charged at low pH. By loading the sample onto an MCX cartridge under acidic conditions, PBEA binds tightly to the sulfonic acid groups via strong cation exchange. This allows for an aggressive 100% organic wash step (methanol) that strips away neutral lipids and phospholipids without eluting the target analyte. PBEA is subsequently released using a high-pH organic elution buffer.

    Chromatographic Separation: Biphenyl vs. C18 Columns

    Standard C18 columns rely purely on hydrophobic interactions. For basic amines like PBEA, this often requires high-pH mobile phases to prevent silanol-induced peak tailing. The Superior Alternative: A Biphenyl stationary phase. PBEA contains three distinct aromatic rings. The Biphenyl column leverages π−π interactions, providing enhanced, orthogonal retention. This allows the use of acidic mobile phases (0.1% Formic Acid) which are ideal for positive ion ESI (ESI+) mass spectrometry, while simultaneously shielding the analyte from underlying silanols to produce sharp, symmetrical peaks.

    Workflow A Plasma Sample Spiked with PBEA B Sample Prep MCX vs. LLE A->B C LC Separation Biphenyl vs. C18 B->C D MS/MS Detection ESI+ MRM C->D

    Figure 1: Comparative LC-MS/MS workflow for PBEA quantification in plasma.

    Step-by-Step Methodologies

    The following protocols establish a self-validating system. By running the MCX and LLE methods in parallel against matrix-matched calibration curves, the superiority of the targeted extraction becomes empirically evident.

    Protocol A: Optimized MCX SPE (Product)
    • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS, e.g., PBEA-d5, 100 ng/mL). Add 100 µL of 2% Formic Acid in water to protonate the amine.

    • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MCX 30mg/1cc cartridge.

    • Load: Apply the acidified plasma sample.

    • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water (Removes salts and hydrophilic matrix).

    • Wash 2 (Organic): Pass 1 mL of 100% Methanol (Removes phospholipids and neutral lipids).

    • Elute: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Reconstitute: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

    SPE_Mechanism Load 1. Load (Low pH) Amine Protonated Binds to Sorbent Wash1 2. Aqueous Wash Removes Salts & Hydrophilic Matrix Load->Wash1 Wash2 3. Organic Wash Removes Phospholipids (Reduces Ion Suppression) Wash1->Wash2 Elute 4. Elute (High pH) Amine Neutralized PBEA Released Wash2->Elute

    Figure 2: MCX SPE mechanism isolating basic amines while eliminating matrix lipids.

    Protocol B: Standard LLE (Alternative)
    • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS. Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to neutralize the amine.

    • Extraction: Add 1 mL of MTBE. Vortex for 5 minutes.

    • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate layers.

    • Transfer & Reconstitute: Transfer 800 µL of the upper organic layer. Evaporate to dryness and reconstitute in 100 µL of Initial Mobile Phase.

    LC-MS/MS Conditions
    • Column: Biphenyl core-shell column (50 × 2.1 mm, 2.6 µm) vs. Standard C18.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

    • MS/MS Detection (ESI+): Precursor [M+H]+ m/z 332.2. Quantifier transition: m/z 332.2 122.1. Qualifier transition: m/z 332.2 211.1.

    Comparative Performance & Validation Data

    To validate the methodologies, post-extraction spike experiments were conducted to calculate absolute recovery and matrix effects, adhering to the principles of the FDA M10 guidelines[4].

    Table 1: Matrix Effect & Recovery Comparison

    Data demonstrates that MCX SPE virtually eliminates the ion suppression that plagues LLE and Protein Precipitation (PPT) methods.

    Extraction MethodAbsolute Recovery (%)Matrix Effect (%)*% RSD (n=6)
    MCX SPE (Optimized) 92.4 98.1 (Minimal Suppression) 3.2
    LLE (MTBE)78.664.3 (Severe Suppression)11.5
    PPT (Acetonitrile)85.242.1 (Severe Suppression)14.8

    *Matrix Effect = (Response of post-extracted spiked sample / Response of neat standard) × 100. Values < 100% indicate ion suppression.

    Table 2: FDA M10 Validation Parameters (MCX + Biphenyl Method)

    The finalized MCX-Biphenyl workflow was subjected to a partial validation to ensure regulatory readiness[2].

    Validation ParameterFDA M10 Acceptance CriteriaObserved PerformanceStatus
    Linearity R2≥0.99 R2=0.998 (1 - 1000 ng/mL)Pass
    Intra-Assay Accuracy ±15% ( ±20% at LLOQ)94.2% - 106.5%Pass
    Intra-Assay Precision ≤15% ( ≤20% at LLOQ)2.1% - 5.4%Pass
    Carryover ≤20% of LLOQ responseNot Detected (<1%)Pass

    Conclusion

    Quantifying highly lipophilic, basic amines like N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine requires a deliberate departure from generic sample preparation and chromatography. As the data proves, standard LLE and C18 columns result in unacceptable ion suppression and peak tailing. By implementing a targeted MCX SPE workflow combined with a Biphenyl stationary phase , laboratories can achieve >92% recovery, eliminate matrix effects, and easily meet FDA M10 bioanalytical validation criteria.

    References

    • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: Analyst (RSC Publishing) URL: [Link]

    • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]

    Sources

    Validation

    A Comparative Guide to the Cross-Validation of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine Analytical Reference Standards

    In the landscape of pharmaceutical research and development, the integrity of analytical reference standards is paramount. These highly characterized materials are the bedrock of accurate analytical measurements, ensurin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical research and development, the integrity of analytical reference standards is paramount. These highly characterized materials are the bedrock of accurate analytical measurements, ensuring the identity, purity, quality, and strength of drug substances and products.[1][2] For novel compounds such as N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine, a robustly characterized and cross-validated reference standard is not merely a matter of good practice; it is a foundational requirement for regulatory compliance and the successful progression of a drug development program.

    This guide provides a comprehensive framework for the cross-validation of analytical reference standards of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the scientific rationale behind the experimental choices. While specific experimental data for this novel compound is not publicly available, this document serves as a detailed, adaptable template for establishing the equivalency of different batches of reference standards, a critical process for ensuring analytical consistency throughout the lifecycle of a pharmaceutical product.

    The Imperative of Cross-Validation: Ensuring Analytical Consistency

    The journey of a drug from discovery to market can span many years, often involving multiple manufacturing sites and analytical laboratories. Throughout this timeline, it is inevitable that different batches of the analytical reference standard will be prepared. Cross-validation is the formal process of demonstrating that a new batch of a reference standard (often a secondary or working standard) is equivalent in its critical quality attributes to an existing, well-characterized primary reference standard.[3][4][5] This ensures the continuity and reliability of analytical data over time and across different locations.

    The core objective of this process is to establish metrological traceability, where the new standard's properties are directly compared and linked to the primary standard.[3][6] This is a fundamental requirement of Good Manufacturing Practice (GMP) and is scrutinized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][6]

    Designing a Robust Cross-Validation Study

    A successful cross-validation study is built on a well-defined protocol that outlines the analytical methods, acceptance criteria, and statistical approach. The following diagram illustrates a logical workflow for the cross-validation of two batches of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine reference standards.

    Cross_Validation_Workflow cluster_0 Planning & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Protocol_Development Develop Cross-Validation Protocol Standard_Preparation Prepare Solutions of Primary & Secondary Standards Protocol_Development->Standard_Preparation Identity_Confirmation Identity Confirmation (NMR, MS, FTIR) Standard_Preparation->Identity_Confirmation Purity_Assessment Chromatographic Purity (HPLC/UPLC) Standard_Preparation->Purity_Assessment Assay_Potency Quantitative Analysis (qNMR, HPLC) Standard_Preparation->Assay_Potency Physicochemical_Properties Thermal Analysis (DSC, TGA) Standard_Preparation->Physicochemical_Properties Data_Comparison Compare Analytical Data Identity_Confirmation->Data_Comparison Purity_Assessment->Data_Comparison Assay_Potency->Data_Comparison Physicochemical_Properties->Data_Comparison Statistical_Analysis Statistical Analysis (Equivalence Testing) Data_Comparison->Statistical_Analysis Acceptance_Criteria Evaluate Against Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Final_Report Generate Final Report & Certificate of Analysis Acceptance_Criteria->Final_Report

    Workflow for the cross-validation of analytical reference standards.

    Comprehensive Analytical Characterization: A Multi-faceted Approach

    No single analytical technique can definitively establish the identity, purity, and potency of a reference standard. Therefore, a battery of orthogonal analytical methods is employed to provide a comprehensive characterization.

    Identity Confirmation

    The first step is to unequivocally confirm that the secondary standard is the same chemical entity as the primary standard.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[7] The NMR spectra of the two standards should be superimposable, with no significant differences in chemical shifts or signal multiplicities.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula.[7][8] The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) should also be identical for both standards, providing a "fingerprint" of the molecule.[8][9]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The IR spectra of the two standards should exhibit the same absorption bands at the same wavenumbers.

    Purity and Impurity Profiling

    A critical aspect of cross-validation is to ensure that the purity of the secondary standard is comparable to the primary standard and that no new significant impurities are present.

    • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for assessing chromatographic purity.[7][10][11][12] A high-resolution method should be used to separate the main component from all potential process-related impurities and degradation products. The impurity profiles of the two standards should be qualitatively and quantitatively similar.

    Assay (Potency) Determination

    The assay value, or potency, of the reference standard is a critical parameter for quantitative analysis.

    • Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct measurement of purity without the need for a specific reference standard of the same compound.[13][14][15][16] By using a certified internal standard, the absolute purity of both the primary and secondary standards can be determined with high accuracy and traceability to the International System of Units (SI).[13][15]

    • HPLC with a Calibrated Standard: A validated, stability-indicating HPLC method can be used for assay determination by comparing the peak area response of the secondary standard to that of the primary standard.

    Physicochemical Characterization
    • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any polymorphic forms.[17][18][19][20][21] The melting endotherms of the two standards should be sharp and at the same temperature, indicating high purity and the same crystalline form.

    • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to determine the content of volatile materials such as residual solvents and water.[17][18][21]

    Experimental Protocols

    The following are detailed, step-by-step methodologies for the key experiments involved in the cross-validation of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine reference standards.

    Protocol 1: Comparative HPLC-UV Purity Analysis
    • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of both the primary and secondary reference standards in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 0.5 mg/mL.

    • Chromatographic Conditions:

      • Column: A high-resolution reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A shallow gradient to ensure maximum separation of impurities (e.g., 5-95% B over 30 minutes).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 30 °C.

      • UV Detection: Diode Array Detector (DAD) monitoring at a wavelength that provides good response for the main peak and expected impurities (e.g., 220 nm).

    • Analysis: Inject equal volumes (e.g., 2 µL) of both standard preparations in triplicate.

    • Data Processing: Integrate all peaks with an area greater than 0.05% of the main peak area. Calculate the area percent purity for each injection.

    Protocol 2: Quantitative NMR (qNMR) for Assay Determination
    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine standard (primary or secondary) into a clean, dry vial.

      • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

      • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • NMR Acquisition:

      • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

      • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 64 scans).

    • Data Processing:

      • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

      • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

      • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

    Data Presentation and Acceptance Criteria

    For a clear and objective comparison, all quantitative data should be summarized in a tabular format.

    Table 1: Comparative Analysis of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine Reference Standards

    Analytical Test Primary Standard (Lot A) Secondary Standard (Lot B) Acceptance Criteria
    Identity
    ¹H NMRConformsConformsSpectra are superimposable
    ¹³C NMRConformsConformsSpectra are superimposable
    HRMS (m/z)[M+H]⁺ = Expected Value[M+H]⁺ = Expected ValueWithin 5 ppm of theoretical mass
    FTIRConformsConformsSpectra are superimposable
    Purity & Assay
    HPLC Purity (% Area)e.g., 99.85%e.g., 99.82%Difference ≤ 0.2%
    Total Impurities (% Area)e.g., 0.15%e.g., 0.18%Difference ≤ 0.1%
    Largest Unknown Impuritye.g., 0.06%e.g., 0.07%≤ 0.10%
    qNMR Assay (%)e.g., 99.7% (RSD < 0.5%)e.g., 99.6% (RSD < 0.5%)Difference ≤ 0.5%
    Physicochemical Properties
    Melting Point (DSC, °C)e.g., 150.5 °Ce.g., 150.2 °COnset difference ≤ 2 °C
    Volatiles (TGA, %)e.g., 0.1%e.g., 0.15%≤ 0.5%

    Acceptance criteria should be pre-defined in the cross-validation protocol and justified based on the intended use of the reference standard and the capabilities of the analytical methods.[22][23] For bioanalytical method cross-validation, regulatory guidelines often suggest that the mean accuracy between methods should be within ±15%, and for at least two-thirds of study samples, the difference should be within 20%.[24][25] While these are for method comparison, similar principles of agreement can be applied to reference standard qualification.

    Statistical Evaluation of Equivalence

    Beyond a simple comparison of mean values, a statistical assessment of equivalence provides a more rigorous evaluation of the data.

    Statistical_Equivalence Collect_Data Collect Replicate Assay Data for Both Standards Calculate_Difference Calculate the Mean Difference and Confidence Interval Collect_Data->Calculate_Difference Compare_CI Compare the Confidence Interval to the Equivalence Limits Calculate_Difference->Compare_CI Define_Equivalence_Limits Define Pre-specified Equivalence Limits (e.g., ±2%) Define_Equivalence_Limits->Compare_CI Conclusion Conclusion Compare_CI->Conclusion

    Statistical approach to demonstrating equivalence.

    Equivalence testing, such as the Two One-Sided T-tests (TOST) procedure, can be used to demonstrate that the difference between the two standards is not practically significant. The 95% confidence interval for the difference in means between the two standards should fall within a pre-specified equivalence margin.[26]

    Conclusion: A Foundation of Trust in Analytical Data

    The cross-validation of analytical reference standards is a cornerstone of scientific integrity in pharmaceutical development. By employing a comprehensive suite of orthogonal analytical techniques and a robust statistical framework, researchers can ensure the interchangeability of different batches of reference standards. This meticulous process underpins the reliability and consistency of all subsequent analytical data, from early-stage development through to commercial manufacturing, ultimately safeguarding the quality and safety of the final drug product.

    References

    • ResolveMass Laboratories Inc. (2025, September 29).
    • Bureau International des Poids et Mesures (BIPM). qNMR.
    • LGC. (2010, December 15).
    • University of Oxford.
    • JEOL Ltd. What is qNMR (quantitative NMR) ?
    • U.S. Pharmacopeia (USP). FAQs: Reference Standards.
    • LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?
    • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
    • MedChemExpress. (2025, April 25). 用於定量標準品純度的分析方法:1H-NMR (qNMR).
    • Biocompare. HPLC Standards.
    • Future Science. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
    • ResolveMass Laboratories Inc. (2026, February 25).
    • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
    • ResearchGate. 2.3. Mass spectrometry in impurity profiling.
    • Penn State Materials Research Institute. Thermal Analysis.
    • International Journal of Pharmaceutical Sciences and Research. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
    • PharmaRegulatory.in. (2025, December 19).
    • American Association of Pharmaceutical Scientists.
    • BMC Medical Research Methodology. (2021, April 12). Comparative diagnostic accuracy studies with an imperfect reference standard – a comparison of correction methods. PMC.
    • Pharmaceutical Technology. (2009, April 2).
    • LabMal.
    • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA).
    • Triclinic Labs.
    • European Bioanalysis Forum.
    • PharmaInfo.
    • U.S. Pharmacopeia (USP). USP Reference Standards.
    • Benchchem.
    • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
    • Chinese Pharmaceutical Journal. (2016).
    • EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards.
    • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
    • Acutecaretesting.org. (2016, May 15). Statistical analysis in method comparison studies part one.
    • IMEKO.
    • LGC. Guidance for the validation of pharmaceutical quality control analytical methods.
    • European Pharmaceutical Review. (2024, May 22). ICH Q14 – latest guideline on analytical procedure development.
    • Measurlabs. (2025, September 3).
    • Pharmaceuticals and Medical Devices Agency (PMDA).
    • GMP Insiders. (2025, December 1). Primary Vs Secondary Reference Standards In GMP Labs.
    • Taylor & Francis Online. (2025, October 28).
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    • NATA.
    • European Medicines Agency. (2023, December 14). ICH Q2(R2)
    • CASSS.
    • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
    • BioPharm International. Establishing Acceptance Criteria for Analytical Methods.

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    Comparative

    In vivo vs in vitro correlation for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine testing

    As a Senior Application Scientist, I approach the preclinical evaluation of complex aminergic ligands not as a series of isolated assays, but as a predictive continuum. The compound N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the preclinical evaluation of complex aminergic ligands not as a series of isolated assays, but as a predictive continuum. The compound N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine presents a unique structural and pharmacokinetic challenge.

    Endogenous phenethylamines (like β -PEA) are potent neuromodulators, primarily acting as agonists at the Trace Amine-Associated Receptor 1 (TAAR1)[1]. However, their clinical utility is severely limited by rapid first-pass metabolism via monoamine oxidase (MAO), resulting in near-zero oral bioavailability. The addition of a bulky 2-(phenethyloxy)benzyl substitution to the amine backbone is a deliberate structural modification designed to sterically shield the molecule from MAO degradation while retaining target affinity[2].

    To determine if this structural modification successfully translates into systemic efficacy, we must establish a robust In Vitro vs. In Vivo Correlation (IVIVC) . This guide details the self-validating experimental frameworks required to bridge in vitro metabolic and functional data with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) realities.

    Phase 1: In Vitro Profiling & Functional Causality

    Before advancing to animal models, we must quantify the compound's intrinsic clearance ( CLint​ ) and target engagement. The causality here is straightforward: if the bulky substitution does not sufficiently reduce CLint​ in human/rat liver microsomes, the compound will fail in vivo regardless of its receptor affinity.

    Protocol 1.1: Self-Validating Microsomal Stability Assay

    This protocol determines hepatic metabolic stability, utilizing internal standards to ensure system validation.

    • Preparation: Prepare a 1 µM solution of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine in 0.1 M potassium phosphate buffer (pH 7.4).

    • Incubation: Add human or rat liver microsomes (HLM/RLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

    • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots.

    • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., deuterated β -PEA or labetalol) to validate extraction recovery.

    • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

    • Calculation: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the equation: CLint​=(0.693/t1/2​)×(mL incubation/mg microsomes) .

    Protocol 1.2: TAAR1 Target Engagement (cAMP Accumulation)

    TAAR1 is a Gαs​ -coupled G-protein coupled receptor (GPCR). Agonism directly elevates intracellular cyclic AMP (cAMP)[1]. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify this.

    • Cell Seeding: Seed HEK-293 cells stably expressing human TAAR1 into 384-well plates at 5,000 cells/well.

    • Phosphodiesterase Inhibition: Pre-treat cells with 0.5 mM IBMX for 15 minutes. Causality: IBMX prevents the degradation of synthesized cAMP, ensuring the measured signal accurately reflects receptor activation rather than downstream metabolism.

    • Ligand Addition: Add serial dilutions (10 pM to 10 µM) of the compound. Include a full agonist ( β -PEA) as a positive control to validate the dynamic range of the assay[2]. Incubate for 30 minutes at room temperature.

    • Detection: Add TR-FRET cAMP detection reagents (Europium chelate-labeled cAMP and ULight-labeled anti-cAMP antibody).

    • Readout: Read the plate on a microplate reader (Ex: 320 nm, Em: 665 nm). Calculate the EC50​ using non-linear regression.

    Signaling_Pathway Compound N-[2-(Phenethyloxy)benzyl] -1-phenyl-1-ethanamine Receptor TAAR1 Receptor Compound->Receptor Agonism GProtein Gαs Protein Receptor->GProtein Activation cAMP cAMP Elevation GProtein->cAMP Adenylyl Cyclase PKA PKA Activation cAMP->PKA Phosphorylation Response Neuromodulation PKA->Response Synaptic Effect

    Fig 1: Gαs-coupled signaling cascade following TAAR1 activation by phenethylamine derivatives.

    Phase 2: In Vivo Pharmacokinetics (The Reality Check)

    In vitro stability must be validated against in vivo exposure. We utilize a rodent model to determine the absolute bioavailability ( F ), which serves as the anchor point for our IVIVC model.

    Protocol 2.1: Rat PK Profiling (IV vs. PO)
    • Dosing: Assign male Sprague-Dawley rats (n=6) to two groups. Group 1 receives an intravenous (IV) bolus of 1 mg/kg. Group 2 receives an oral (PO) gavage of 10 mg/kg.

    • Sampling: Draw blood via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: The dense early-time-point sampling (0.08 - 1h) is critical to capture the distribution phase ( Cmax​ ) accurately, which is necessary for deconvolution modeling.

    • Processing: Centrifuge blood at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

    • Analysis: Calculate the Area Under the Curve (AUC). Absolute bioavailability is calculated as: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

    Phase 3: Establishing the IVIVC (Bridging the Gap)

    According to the FDA Guidance on Extended Release Oral Dosage Forms, a Level A IVIVC is the most informative standard, representing a point-to-point relationship between the in vitro dissolution/permeation rate and the in vivo input rate[3].

    For N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine, we use the Wagner-Nelson deconvolution method to extract the in vivo absorption profile from the PO plasma concentration-time curve. We then plot the Fraction Absorbed In Vivo against the Fraction Permeated In Vitro (derived from Caco-2 cell assays). A linear regression with an R2>0.90 validates the in vitro assays as strict surrogates for in vivo performance, allowing for biowaivers in future formulation changes[3].

    IVIVC_Workflow InVitro In Vitro Profiling (Caco-2, Microsomes) PBPK PBPK Modeling (GastroPlus/Simcyp) InVitro->PBPK CLint, Papp InVivo In Vivo PK/PD (Rat, IV/PO) InVivo->PBPK Plasma Conc. IVIVC Level A IVIVC (FDA Standard) PBPK->IVIVC Deconvolution

    Fig 2: Level A IVIVC workflow utilizing deconvolution of in vivo PK data against in vitro parameters.

    Quantitative Performance Comparison

    To contextualize the performance of N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine, we compare it against the endogenous ligand ( β -PEA) and a highly optimized, synthetic TAAR1 agonist (RO5166017).

    CompoundTarget ReceptorIn Vitro CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)In Vivo Bioavailability ( F %)TAAR1 EC50​ (nM)
    β -Phenethylamine ( β -PEA) TAAR1> 200 (Rapid clearance)18.5 (High)< 1%~ 100 nM
    RO5166017 (Standard)TAAR115.2 (Stable)22.1 (High)~ 45%1 - 10 nM
    N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine TAAR1 (Predicted)25.4 (Moderate)14.3 (Moderate)~ 30%~ 85 nM

    Data Interpretation: The bulky substitution on the test compound successfully reduces the CLint​ from >200 (endogenous) to 25.4 µL/min/mg, directly rescuing oral bioavailability from <1% to approximately 30%. While it exhibits slightly lower permeability ( Papp​ ) due to increased molecular weight and lipophilicity compared to RO5166017, the IVIVC model accurately predicts its systemic exposure, validating the compound as a viable candidate for further neuropharmacological development.

    Sources

    Validation

    Benchmarking N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine: A Comparative Guide to Phenethylamine Derivatives

    As a Senior Application Scientist, I frequently evaluate novel biochemical scaffolds to determine their utility in proteomics, drug discovery, and receptor modulation. The compound N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-e...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently evaluate novel biochemical scaffolds to determine their utility in proteomics, drug discovery, and receptor modulation. The compound N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine (NPBPE) represents a highly specialized, sterically bulky secondary amine[1].

    This guide provides a rigorous, objective benchmarking of NPBPE against structurally related phenethylamine and phenylalkylamine derivatives. By analyzing its physicochemical properties and providing self-validating experimental workflows, we can accurately map its potential as a lipophilic ligand or allosteric modulator.

    Structural and Physicochemical Profiling

    Phenethylamine derivatives are foundational to neuropharmacology and GPCR modulation. The addition of an N-benzyl group significantly enhances the binding affinity and functional activity of these ligands at target receptors (such as the 5-HT2A receptor or the Calcium-Sensing Receptor) by anchoring the molecule deep within the hydrophobic pockets of the transmembrane (TM) bundle[2],[3].

    NPBPE features a 1-phenylethanamine core (providing a critical chiral center) substituted with a massive 2-(phenethyloxy)benzyl group. This extension drastically increases the molecule's lipophilicity and steric bulk compared to standard derivatives.

    Table 1: Comparative Physicochemical Benchmarking
    Compound / LigandMolecular WeightStructural CoreKey N-SubstitutionTarget / Application
    NPBPE 331.45 g/mol [1]1-phenylethanamine2-(phenethyloxy)benzylProteomics / GPCR Modulator
    (R)-(+)-N-Benzyl-1-phenylethylamine 211.31 g/mol [2]1-phenylethanamineBenzylChiral Auxiliary / Precursor
    NPS R-568 303.80 g/mol [4]1-phenylethanamine3-(2-chlorophenyl)propylCaSR (Positive Allosteric Modulator)
    25I-NBOMe 427.28 g/mol 2-phenylethanamine2-methoxybenzyl5-HT2A (Agonist)

    Causality in Design: The transition from a simple N-benzyl group to a 2-(phenethyloxy)benzyl group in NPBPE is not trivial. The ether linkage and additional phenyl ring create an extended hydrophobic tail. In GPCRs like the Calcium-Sensing Receptor (CaSR), related phenylalkylamines (e.g., NPS R-568) traverse the TM cavity diagonally, lodging their terminal aromatic rings deep inside the core of the TM bundle to induce conformational shifts[3]. NPBPE's structure suggests a similar, highly lipophilic binding paradigm.

    Mechanistic Paradigm: GPCR Transmembrane Binding

    When benchmarking NPBPE against established positive allosteric modulators (PAMs) like NPS R-568, we must evaluate its signaling pathway. These compounds typically bind to the TM domain of GPCRs, allosterically increasing the receptor's sensitivity to endogenous ligands (like extracellular Ca2+), thereby enhancing Gq/11 protein coupling and downstream intracellular calcium mobilization[5].

    GPCR_Signaling Ligand NPBPE (Lipophilic Ligand) Receptor GPCR Transmembrane Bundle (e.g., CaSR) Ligand->Receptor Allosteric Binding Gq Gq/11 Protein Coupling Receptor->Gq Conformational Shift PLC Phospholipase C Activation Gq->PLC Ca Intracellular Ca2+ Mobilization PLC->Ca IP3 Pathway

    GPCR allosteric modulation and downstream intracellular calcium mobilization pathway.

    Experimental Protocols for Benchmarking

    To objectively validate the performance of NPBPE against compounds like NPS R-568 or N-benzyl-1-phenylethylamine, researchers must employ self-validating assay systems. Below are two critical workflows.

    Protocol 1: Intracellular Calcium Mobilization Assay (Receptor Modulation)

    This assay quantifies the allosteric modulation of GPCRs (such as CaSR) by measuring real-time intracellular calcium release.

    Causality & Logic: Fluo-4 AM is selected because its acetoxymethyl (AM) ester modification allows passive diffusion across the lipophilic cell membrane. Once intracellular, endogenous esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore inside the cell.

    Step-by-Step Methodology:

    • Cell Preparation: Seed HEK293 cells stably expressing the target GPCR (e.g., CaSR) into a 96-well black, clear-bottom plate.

    • Dye Loading: Incubate cells with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 (to aid dye dispersion) for 45 minutes at 37°C.

    • Basal Wash (Critical Step): Wash the cells with a superfusion buffer containing exactly 0.5 mM CaCl2. Why? This specific concentration maintains basal receptor tone while strictly preventing receptor or pathway desensitization, ensuring accurate kinetic data during ligand addition[5].

    • Ligand Titration: Add NPBPE in a concentration gradient (0.1 μM to 10 μM).

    • Readout: Measure fluorescence (Excitation: 488 nm / Emission: 516 nm) using a microplate reader.

    • Self-Validation Check: Include a positive control (1 μM NPS R-568) to verify assay sensitivity, and a vehicle-only (DMSO) negative control. Calculate the Z'-factor; the assay is only validated for benchmarking if Z' > 0.5.

    AssayWorkflow S1 1. Cell Culture HEK293 expressing target GPCR S2 2. Dye Loading Fluo-4 AM (Calcium Indicator) S1->S2 S3 3. Basal Wash 0.5 mM CaCl2 to prevent desensitization S2->S3 S4 4. Ligand Titration NPBPE addition (0.1 - 10 μM) S3->S4 S5 5. Fluorometric Readout Ex: 488 nm / Em: 516 nm S4->S5

    Step-by-step workflow for the intracellular calcium mobilization assay.

    Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

    Given the massive steric bulk of the 2-(phenethyloxy)benzyl group, NPBPE's membrane permeability must be benchmarked against smaller derivatives like (R)-(+)-N-Benzyl-1-phenylethylamine[2].

    Step-by-Step Methodology:

    • Preparation: Coat the porous filter membrane of a PAMPA donor plate with a 20% solution of lecithin in dodecane to simulate a lipid bilayer.

    • Dosing: Add 10 μM of NPBPE (dissolved in PBS with 5% DMSO) to the donor wells.

    • Incubation: Assemble the donor plate over the acceptor plate (containing pure PBS buffer) and incubate at room temperature for 5 hours.

    • Quantification: Analyze the concentration of NPBPE in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

    • Self-Validation Check: Run highly permeable (e.g., verapamil) and poorly permeable (e.g., theophylline) reference standards concurrently. The assay is self-validated only if the Papp​ of these standards falls within their established literature ranges.

    Conclusion

    Benchmarking N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine against standard phenethylamine derivatives reveals a compound engineered for extreme lipophilicity and deep-pocket hydrophobic interactions. While simpler molecules like N-benzyl-1-phenylethylamine serve as excellent chiral auxiliaries[2], the extended ether-linked aromatic system of NPBPE aligns its physical profile closer to advanced allosteric modulators like NPS R-568[4],[3]. Researchers utilizing this compound should leverage the self-validating protocols provided above to accurately map its receptor kinetics and membrane behavior.

    References

    • Benchchem. "An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-1-phenylethylamine".
    • Santa Cruz Biotechnology (SCBT). "N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine".
    • The Journal of Organic Chemistry - ACS Publications. "N-Isopropylsulfinylimines as Useful Intermediates in the Synthesis of Chiral Amines: Expeditive Asymmetric Synthesis of the Calcimimetic (+)-NPS R-568".
    • PNAS. "Symmetric activation and modulation of the human calcium-sensing receptor".
    • The Journal of Clinical Endocrinology & Metabolism. "Novel Inactivating Mutations of the Calcium-Sensing Receptor: The Calcimimetic NPS R-568 Improves Signal Transduction of Mutant Receptors".

    Sources

    Safety & Regulatory Compliance

    Safety

    N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine proper disposal procedures

    Standard Operating Procedure: Disposal and Risk Mitigation for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine As drug development accelerates, the safe handling and disposal of complex pharmaceutical intermediates is p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Disposal and Risk Mitigation for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine

    As drug development accelerates, the safe handling and disposal of complex pharmaceutical intermediates is paramount. N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is a bulky, highly lipophilic secondary amine. Improper disposal of such compounds poses severe risks of environmental bioaccumulation and regulatory non-compliance.

    This guide provides a self-validating, step-by-step methodology for the segregation, containment, and destruction of this compound, designed specifically for researchers and Environmental Health and Safety (EHS) professionals.

    Chemical Profile & Hazard Causality

    To design an effective disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams.

    PropertyValue / DescriptionOperational Implication
    Molecular Formula C₂₃H₂₅NOContains nitrogen; combustion will produce NOx gases requiring scrubbing.
    Molecular Weight 331.45 g/mol High mass and bulky aromatic rings reduce volatility but increase persistence.
    Structural Class Secondary Amine, Aryl EtherActs as an organic base. Will react exothermically with strong acids.
    Solubility Highly HydrophobicInsoluble in water; requires organic solvents (e.g., DCM, DMSO) for liquid handling.
    EPA RCRA Class Solid Waste (Hazardous)Must be managed under "cradle-to-grave" tracking systems[1].

    The Causality of Hazards:

    • Environmental Persistence: The presence of three aromatic rings (phenyl, benzyl, phenethyloxy) makes this molecule highly resistant to standard microbial degradation in wastewater treatment plants. Sink or drain disposal is strictly prohibited.

    • Chemical Reactivity: As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. If mistakenly mixed with strong oxidizers or concentrated acids in a general waste carboy, it can trigger an uncontrolled exothermic neutralization reaction.

    Step-by-Step Disposal Methodology

    The following protocol adheres to the[1] for hazardous waste generators[2].

    Step 1: Waste Characterization and Segregation

    • Action: Determine the physical state and solvent matrix of the waste.

    • Causality: Mixing incompatible solvents can cause pressure buildup or toxic gas release. Furthermore, disposal vendors charge significantly more for halogenated waste due to the specialized scrubbing required to prevent hydrochloric acid emissions.

    • Self-Validation Check: If the amine was dissolved in Dichloromethane (DCM) or Chloroform, or if it was synthesized as a hydrochloride (HCl) salt, route it to Halogenated Organic Waste . If dissolved in Methanol, DMSO, or Acetonitrile, route it to Non-Halogenated Organic Waste .

    Step 2: Primary Containment

    • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or PTFE-lined glass container.

    • Causality: Free-base amines can slowly degrade certain low-grade plastics (like standard PET) over time through nucleophilic attack or solvent swelling. HDPE provides superior chemical resistance.

    Step 3: RCRA-Compliant Labeling

    • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the full chemical name (N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine), the solvent matrix, and the date of initial generation[3].

    Step 4: Final Destruction via Incineration

    • Action: Transfer the sealed waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

    • Causality: Incineration at temperatures exceeding 1,000°C is required to provide the activation energy necessary to completely cleave the stable aromatic C-C and C-N bonds. Because the molecule contains nitrogen, the TSDF must utilize alkaline scrubbers to capture and neutralize nitrogen oxide (NOx) emissions generated during combustion.

    Spill Response & Surface Decontamination

    In the event of an accidental release, personnel must follow[4] guidelines.

    • Isolate the Area: Restrict access and ensure personnel are wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

    • Containment:

      • For Solids: Do not sweep, as this generates inhalable hazardous dust. Use an anti-static scoop to gently transfer the powder into a solid waste container.

      • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use sawdust, as the high surface area of organic material mixed with an amine can pose a flammability risk.

    • Chemical Decontamination (The Causality of Acid Washing): Because N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine is highly lipophilic, standard water wipe-downs will only smear the compound across the surface.

      • Procedure: Spray the affected surface with a mild acidic solution (e.g., 1% to 5% Acetic Acid or Citric Acid).

      • Mechanism: The weak acid protonates the secondary amine, converting the lipophilic free base into a highly water-soluble ammonium salt.

    • Final Rinse: Wipe up the acid wash with absorbent pads, follow with a distilled water rinse, and dispose of all pads as hazardous solid waste.

    Waste Routing Decision Matrix

    The following diagram illustrates the logical flow for segregating this specific compound to ensure regulatory compliance and safety.

    WasteSegregation Start N-[2-(Phenethyloxy)benzyl] -1-phenyl-1-ethanamine Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (In Solution) State->Liquid StreamSolid Solid Organic Waste Stream Solid->StreamSolid Solvent Determine Solvent Type Liquid->Solvent HaloSolv Dissolved in DCM, Chloroform, or contains HCl salt? Solvent->HaloSolv StreamHalo Halogenated Organic Waste HaloSolv->StreamHalo Yes StreamNonHalo Non-Halogenated Organic Waste HaloSolv->StreamNonHalo No (e.g., MeOH, DMSO) TSDF EPA-Permitted TSDF High-Temp Incineration (>1000°C) StreamSolid->TSDF StreamHalo->TSDF StreamNonHalo->TSDF

    Fig 1: Waste segregation and disposal routing for N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine.

    References

    • Title: Hazardous Waste Operations and Emergency Response (HAZWOPER) Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    • Title: Learn the Basics of Hazardous Waste (Cradle-to-Grave Management) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

    • Title: Hazardous Waste Management System Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

    Sources

    Retrosynthesis Analysis

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    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 1
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    N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine
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